2-[(Tert-butylamino)methyl]phenol
Description
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Structure
3D Structure
Properties
CAS No. |
60399-04-4 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[(tert-butylamino)methyl]phenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)12-8-9-6-4-5-7-10(9)13/h4-7,12-13H,8H2,1-3H3 |
InChI Key |
YXEWBNFFNOODEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=C1O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 2-[(Tert-butylamino)methyl]phenol
Introduction
2-[(Tert-butylamino)methyl]phenol (CAS No. 60399-04-4) is an organic compound belonging to the class of ortho-aminomethylphenols. Structurally, it is a Mannich base, typically synthesized through the Mannich reaction involving phenol, formaldehyde, and tert-butylamine.[1][2] This molecule is distinguished by a unique combination of functional groups: a phenolic hydroxyl group, a secondary amine, and a sterically demanding tert-butyl group.[1] This trifecta of features imparts a versatile chemical character, making the compound a subject of interest in various scientific domains.
The phenolic moiety provides an acidic site and a coordination point for metal ions, while the amino group offers a basic site, also capable of metal chelation.[1] The bulky tert-butyl group introduces significant steric hindrance and enhances hydrophobicity, which can critically influence the molecule's reactivity, selectivity in chemical reactions, and solubility profile.[1][3] These properties make 2-[(Tert-butylamino)methyl]phenol and its derivatives valuable as ligands in transition metal catalysis, as scaffolds for developing novel therapeutic agents, and as potential antioxidants.[1]
This technical guide provides a detailed examination of the core physicochemical properties of 2-[(Tert-butylamino)methyl]phenol, offering field-proven experimental protocols for their determination and contextualizing their importance for researchers, scientists, and drug development professionals.
Molecular and Structural Profile
The fundamental characteristics of a molecule are dictated by its structure. The arrangement of atoms and functional groups in 2-[(Tert-butylamino)methyl]phenol is central to its physical and chemical behavior.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| CAS Number | 60399-04-4 | [1] |
| Molecular Formula | C₁₁H₁₇NO | [4][5] |
| Molecular Weight | 179.26 g/mol | [1] |
| InChI Key | YXEWBNFFNOODEO-UHFFFAOYSA-N | [1] |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C", pos="0,1.5!"]; O1 [label="OH", pos="-0.86,1.9!"]; C7 [label="CH₂", pos="0.86,1.9!"]; N1 [label="N", pos="1.5,2.7!"]; H1 [label="H", pos="1.5,3.2!"]; C8 [label="C", pos="2.3,2.3!"]; C9 [label="CH₃", pos="3.1,2.9!"]; C10 [label="CH₃", pos="2.3,1.3!"]; C11 [label="CH₃", pos="2.9,1.7!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- O1; C1 -- C7; C7 -- N1; N1 -- H1; N1 -- C8; C8 -- C9; C8 -- C10; C8 -- C11;
// Benzene ring double bonds (approximated) edge [style=dashed]; C1 -- C2; C3 -- C4; C5 -- C6; }
Caption: Molecular structure of 2-[(Tert-butylamino)methyl]phenol.
Structural Analysis:
-
Phenolic Group (-OH): This group is acidic and can donate a proton. It is a primary site for hydrogen bonding and coordination with metal centers.[1]
-
Secondary Amine Group (-NH-): This group is basic and can accept a proton. The nitrogen atom's lone pair of electrons also makes it an effective coordination site.[1]
-
Methylene Bridge (-CH₂-): This flexible linker connects the aromatic ring to the amino group.
-
Tert-Butyl Group (-C(CH₃)₃): This bulky, non-polar group provides significant steric hindrance around the nitrogen atom, which can influence reaction kinetics and the geometry of metal complexes.[1] It also increases the lipophilicity of the molecule, affecting its solubility.[3]
Physicochemical Data
The macroscopic properties of a substance are a direct consequence of its molecular structure. This section summarizes the key physicochemical data for 2-[(Tert-butylamino)methyl]phenol.
Table 2: Summary of Physicochemical Properties
| Property | Value | Comments and Significance |
| Melting Point | Data not available in cited literature. | A sharp melting point is a key indicator of purity. This property is critical for material handling and formulation development. See Protocol 4.1 for determination. |
| Boiling Point | Data not available in cited literature. | Important for purification by distillation and assessing volatility. |
| Aqueous Solubility | Expected to be low. | The hydrophobic nature of the benzene ring and tert-butyl group limits water solubility.[1][3] Solubility is pH-dependent due to the acidic and basic functional groups. See Protocol 4.2 for determination. |
| Solubility in Organic Solvents | Expected to be soluble in coordinating solvents (DMF, DMSO) and other oxygenated solvents. | Based on the properties of structurally related phenolic compounds.[1][6] This is critical for selecting appropriate solvents for synthesis, purification, and analysis. |
| pKa (Phenolic -OH) | ~10 (Predicted) | The acidity of the phenolic proton is crucial for its role in catalysis and receptor binding. The exact value is influenced by the ortho-aminomethyl substituent. See Protocol 4.3 for determination. |
| pKa (Amine -NH₂⁺-) | ~9-10 (Predicted) | The basicity of the amine determines its protonation state at a given pH, which is fundamental for its biological activity and solubility. See Protocol 4.3 for determination. |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and structure of a molecule. The following sections describe the expected spectral characteristics of 2-[(Tert-butylamino)methyl]phenol.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton.
-
Aromatic Protons (Ar-H): Multiple signals in the range of 6.5-7.5 ppm.
-
Methylene Protons (-CH₂-): A singlet around 3.8-4.2 ppm.
-
Tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at approximately 1.1-1.4 ppm, integrating to 9 protons.
-
Phenolic and Amine Protons (OH, NH): Broad, exchangeable signals whose chemical shifts are highly dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework.
-
Aromatic Carbons: Signals are expected in the 110-160 ppm region. The carbon atom attached to the hydroxyl group will be the most deshielded (downfield).[1]
-
Methylene Carbon (-CH₂-): A signal around 50-60 ppm.
-
Tert-Butyl Carbons: Two signals, one for the quaternary carbon (~50-55 ppm) and one for the methyl carbons (~25-30 ppm).
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expected at a mass-to-charge ratio (m/z) of 179, corresponding to the molecular weight.[1]
-
Key Fragmentation: A prominent fragment is expected at M-15 (m/z 164), resulting from the loss of a methyl radical from the tert-butyl group, which is a characteristic fragmentation pathway for this moiety.[1]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.
-
O-H Stretch: A broad band around 3200-3600 cm⁻¹ (phenolic hydroxyl).
-
N-H Stretch: A moderate band around 3300-3500 cm⁻¹ (secondary amine).
-
C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (aliphatic).
-
C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹ (aromatic).
-
C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region (aromatic ring).
-
Experimental Protocols for Physicochemical Analysis
To ensure scientific integrity, the determination of physicochemical properties must follow robust, validated protocols. This section provides step-by-step methodologies for key analyses.
Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Expertise & Causality: DSC is the preferred method over traditional melting point apparatus as it provides higher precision and thermodynamic data. The choice of a controlled heating rate (e.g., 10 °C/min) is a standard practice that balances analysis time with the resolution needed to accurately capture the thermal event.
-
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using a certified indium standard (m.p. 156.6 °C). This ensures the trustworthiness of the measurement.
-
Sample Preparation: Accurately weigh 2-4 mg of the dried, powdered sample into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).
-
Heating Scan: Ramp the temperature at a constant rate of 10 °C/min up to a temperature well above the melting transition (e.g., 200 °C) under a nitrogen purge (50 mL/min) to maintain an inert atmosphere.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting heat flow vs. temperature thermogram. The peak area can be integrated to determine the enthalpy of fusion.
-
Protocol: Determination of Aqueous Solubility via Shake-Flask Method (OECD Guideline 105)
-
Trustworthiness: The shake-flask method is a globally recognized standard for determining solubility. The inclusion of an equilibration period and quantification by a validated analytical method like HPLC ensures the system is self-validating and the results are reliable.
Caption: Experimental workflow for the shake-flask solubility determination.
-
Methodology:
-
Preparation: Add an amount of 2-[(Tert-butylamino)methyl]phenol to a known volume of deionized water in a sealed flask sufficient to exceed its solubility limit, ensuring a solid phase remains.
-
Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 ± 0.5 °C) and agitate for at least 24 hours to allow the system to reach equilibrium. A preliminary study can confirm the time needed to reach equilibrium.
-
Phase Separation: After equilibration, stop the agitation and allow the flask to stand to let the excess solid settle. Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at high speed to pellet any remaining undissolved solid.
-
Quantification: Carefully withdraw a sample from the clear supernatant. Dilute as necessary and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Validation: Visually confirm the presence of undissolved solid in the flask at the end of the experiment to ensure saturation was achieved.
-
Synthesis and Reactivity
Synthesis via the Mannich Reaction
The primary route for synthesizing 2-[(Tert-butylamino)methyl]phenol is the Mannich reaction.[1] This is a three-component condensation reaction involving an active acidic proton (from phenol), formaldehyde, and a secondary amine (tert-butylamine). The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and tert-butylamine, which then attacks the electron-rich phenol ring, preferentially at the ortho position due to stabilization by the hydroxyl group.[2]
Caption: Simplified schematic of the Mannich reaction for synthesis.
Reactivity as an N,O-Donor Ligand
The defining feature of this molecule's reactivity is its capacity to act as a bidentate N,O-donor ligand. The phenolic oxygen and the amino nitrogen form a stable five-membered chelate ring when coordinated to a metal ion. This property has been exploited in transition metal catalysis, where the electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the metallic center.[1] For example, copper complexes derived from related structures have been used to mimic the action of the enzyme tyrosinase in the catalytic oxidation of phenols.[1]
Conclusion
2-[(Tert-butylamino)methyl]phenol is a structurally intriguing molecule whose physicochemical properties are a direct reflection of its constituent functional groups. The interplay between its acidic phenol, basic amine, and sterically demanding tert-butyl moiety defines its solubility, reactivity, and spectroscopic signature. Its role as a versatile N,O-bidentate ligand makes it a valuable building block in coordination chemistry and catalysis. A thorough understanding and precise measurement of its properties, using robust protocols as outlined in this guide, are essential for unlocking its full potential in chemical synthesis, materials science, and drug discovery.
References
- 2-[(Tert-butylamino)methyl]phenol | 60399-04-4 - Benchchem.
- 2-[(Butylamino)methyl]phenol | 62498-73-1 | Benchchem.
- 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 - PubChem - NIH.
- 2-tert-Butyl-4-methylphenol 99 2409-55-4 - Sigma-Aldrich.
- 2-tert-Butyl-6-methyl-phenol 99 2219-82-1 - Sigma-Aldrich.
- 2-tert-Butyl-6-methylphenol | C11H16O | CID 16678 - PubChem.
- 2-[(tert-butylamino)methyl]phenol - ChemicalBook.
- 2-[(tert-butylamino)methyl]phenol - ChemicalBook.
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI.
- (PDF)
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-[(Butylamino)methyl]phenol | 62498-73-1 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-[(tert-butylamino)methyl]phenol [m.chemicalbook.com]
- 5. 2-[(tert-butylamino)methyl]phenol [m.chemicalbook.com]
- 6. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-[(Tert-butylamino)methyl]phenol: Structural Dynamics, Isomerism, and Synthetic Utility
[1][2][3]
Executive Summary
2-[(Tert-butylamino)methyl]phenol (CAS: 60399-04-4) is a specialized phenolic Mannich base characterized by a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the amine nitrogen.[1][2][3] While structurally simple, it serves as a critical model system for studying proton transfer dynamics, a privileged scaffold in coordination chemistry (N,O-donor ligands), and a structural homolog to the pharmacophore found in
This guide dissects the molecular architecture, isomeric landscape, and synthetic protocols of this compound, providing actionable insights for its application in ligand design and medicinal chemistry.[1][2][3]
Part 1: Molecular Architecture & Bonding[1][2][3]
Core Connectivity and Electronic Environment
The molecule consists of a phenol ring substituted at the ortho (2-) position with a (tert-butylamino)methyl group.[1][2][3] The bulky tert-butyl group exerts significant steric influence, shielding the nitrogen center and modulating its basicity.[1][2][3]
-
Formula:
-
Key Functional Groups: Phenolic -OH, Secondary Amine (-NH-), tert-Butyl lipophilic tail.[1][2][3]
The Intramolecular Hydrogen Bond (IMHB)
The defining structural feature of the ortho isomer is the formation of a thermodynamically stable six-membered pseudo-ring via intramolecular hydrogen bonding (
Resonance Equilibrium:
In non-polar solvents (e.g.,
Table 1: Structural Parameters & Bond Dynamics
| Parameter | Value / Characteristic | Impact on Reactivity |
| H-Bond Type | Strong, Resonance-Assisted (RAHB) | Locks conformation; reduces O-H acidity towards external bases.[1][2][3] |
| N-O Distance | ~2.5 - 2.6 Å (Solid State) | Indicates strong interaction; facilitates rapid proton tunneling.[1][2][3] |
| Steric Bulk | tert-Butyl Group | Prevents N-alkylation side reactions; enhances lipophilicity.[1][2][3] |
| pKa (Phenol) | >10 (Estimated) | Elevated due to H-bond stabilization (harder to deprotonate).[1][2][3] |
Part 2: The Isomerism Landscape[1][2][3]
Unlike simple alkanes, the isomerism of aminomethylphenols is dictated by the regioselectivity of the synthesis (Mannich reaction) and the conformational locking provided by the IMHB.[1][2][3]
Regioisomerism (Synthetic Isomers)
The Mannich reaction of phenol with formaldehyde and tert-butylamine can theoretically yield three positional isomers. However, the reaction is highly regioselective.[1][2][3]
-
2-isomer (Ortho - Target): Favored due to hydrogen bonding in the transition state.[1][2][3][4] The incoming iminium ion is coordinated by the phenolic proton.[1][2][3]
-
4-isomer (Para - Impurity): The primary byproduct.[1][2][3] It lacks the IMHB and has significantly different solubility and boiling point properties.[1][2][3]
-
2,4-bis(isomer): Formed if stoichiometry is uncontrolled (excess formaldehyde/amine).[1][2][3]
Conformational Isomerism
The ortho isomer exhibits specific conformational preferences driven by the IMHB.
-
Closed Conformer (Syn): The amine nitrogen is syn-planar to the hydroxyl group.[1][2][3] This is the global energy minimum (
vs open).[1][2][3] -
Open Conformers (Anti): High-energy states where the amine rotates away from the hydroxyl.[1][2][3] These are transient in non-polar solvents but can be stabilized by protic solvents (e.g., Methanol) that compete for H-bonding.[1][2][3]
Visualization of Isomeric Pathways
The following diagram illustrates the divergence between the stable ortho-isomer (via H-bond direction) and the para-isomer.
Figure 1: Reaction pathways differentiating the target ortho-isomer (stabilized by IMHB) from the para-isomer impurity.[1][2][3]
Part 3: Synthetic Protocol (Mannich Reaction)
Objective: Synthesis of 2-[(Tert-butylamino)methyl]phenol with >98% regioselectivity.
Mechanistic Insight
The reaction proceeds via the in situ formation of a reactive iminium ion (
Experimental Workflow
Reagents:
Protocol:
-
Iminium Generation: In a round-bottom flask equipped with a reflux condenser, dissolve tert-butylamine (1.1 eq) in Ethanol. Add Paraformaldehyde (1.1 eq) slowly.[1][2][3] Stir at room temperature for 30 minutes to generate the aminol/iminium intermediate.
-
Coupling: Add Phenol (1.0 eq) to the mixture.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 8:2).[1][2][3] The product will appear as a less polar spot compared to phenol due to internal H-bonding.[1][2][3] -
Workup:
-
Purification (Crucial Step):
-
Dissolve the crude residue in hot Hexane or Petroleum Ether.[1][2][3]
-
Cool to
. The ortho isomer, being more lipophilic and crystalline due to the "closed" structure, will crystallize out.[1][2][3] The para isomer often remains in the mother liquor or forms an oil.[1][2][3] -
Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1).[1][2][3]
-
Self-Validating Quality Control
-
IR Spectroscopy: Look for the absence of the free phenolic O-H stretch (
) and the appearance of a broad, shifted band ( ) indicative of the bond.[1][2][3] -
1H NMR (
): The methylene protons ( ) appear as a singlet around 3.9–4.0 ppm.[1][2][3] The phenolic proton is often broad and downfield ( > 10 ppm) due to H-bonding.[1][2][3]
Part 4: Applications in Drug Design & Coordination Chemistry[1][2][3]
Bioisosterism and Pharmacophores
While 2-[(Tert-butylamino)methyl]phenol is not a marketed drug itself, it is a "dehydroxy" homolog of the aryloxypropanolamine class of beta-blockers (e.g., Timolol, Propranolol).[1][2][3]
-
Pharmacophore: The
motif mimics the steric and basic properties of the beta-blocker side chain, making this molecule a valuable probe for studying steric tolerance in adrenergic receptors without the complexity of the chiral hydroxyl group.[1][2][3]
Ligand Utility (N,O-Donor)
The compound acts as a bidentate monoanionic ligand.[1][2][3]
-
Coordination Mode: Upon deprotonation, the phenolate oxygen and amine nitrogen chelate metal ions (Zn, Cu, Ti), forming stable 6-membered metallacycles.[1][2][3]
-
Catalysis: These complexes are used in oxidation catalysis (mimicking Tyrosinase activity) and as precursors for olefin polymerization catalysts.[1][2][3]
Part 5: References
-
PubChem. (n.d.).[1][2][3] 2-tert-Butyl-4-methylphenol (Isomer Comparison Data). National Library of Medicine.[1][2][3] Retrieved March 4, 2026, from [Link][1][2][3]
-
Filarowski, A., et al. (2021).[1][2][3] Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors. Molecules/NIH.[1][2][3][4] Retrieved March 4, 2026, from [Link]
Sources
- 1. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol; sulfuric acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 4-[2-(tert-Butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-[(Tert-butylamino)methyl]phenol | 60399-04-4 | Benchchem [benchchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
In-Depth Technical Guide: 2-[(tert-butylamino)methyl]phenol – Nomenclature, Synthesis, and Biomimetic Applications
Executive Summary
The chemical identifier 2-[(tert-butylamino)methyl]phenol (CAS: 60399-04-4) is the exact, systematically derived IUPAC name for a highly versatile aminomethylphenol [1]. In advanced coordination chemistry and drug development, this compound serves as a privileged bidentate N,O-donor ligand. Its unique combination of a hard phenolate oxygen, a basic secondary amine, and a sterically demanding tert-butyl group makes it an ideal building block for synthesizing dinuclear copper complexes. These complexes are widely utilized by researchers to model the active site of tyrosinase , a ubiquitous enzyme responsible for the oxygenation of phenols to catechols [2].
This whitepaper provides a comprehensive deconstruction of the compound's IUPAC nomenclature, physicochemical profiling, self-validating synthetic protocols, and its deployment in biomimetic transition metal catalysis.
IUPAC Nomenclature and Structural Profiling
To understand the chemical behavior of the compound, one must first deconstruct its IUPAC name, which dictates its spatial and electronic properties:
-
Phenol (Parent Structure): The aromatic benzene ring bearing a hydroxyl (-OH) group is the core scaffold. The carbon attached to the -OH group is designated as position 1. The hydroxyl group imparts acidic properties (
) and serves as the primary coordination site for metal ions. -
2- (Ortho Position): The entire substituent is attached to carbon 2, immediately adjacent to the hydroxyl group. This ortho proximity is critical, as it allows the oxygen and nitrogen atoms to form a stable, chelating 6-membered ring when bound to a transition metal.
-
[(tert-butylamino)methyl] (Substituent):
-
methyl: A methylene bridge (-CH₂-) connects the aromatic ring to the amine, providing rotational flexibility.
-
amino: The secondary nitrogen atom provides a basic site for coordination.
-
tert-butyl: The bulky -C(CH₃)₃ group attached to the nitrogen is the most critical design element. This steric bulk shields the coordinated metal center, preventing irreversible catalyst dimerization (e.g., the formation of inactive bis-μ-oxodicopper(III) dimers) and stabilizing reactive intermediates like the
-peroxodicopper(II) species during catalytic cycles [3].
-
Table 1: Physicochemical and Structural Properties
| Property | Value | Structural Significance |
| IUPAC Name | 2-[(tert-butylamino)methyl]phenol | Defines exact regiochemistry and functional groups. |
| CAS Number | 60399-04-4 | Unique registry identifier for procurement. |
| Molecular Formula | C₁₁H₁₇NO | Highlights the high carbon-to-heteroatom ratio. |
| Molecular Weight | 179.26 g/mol | Low molecular weight allows high ligand density. |
| Ligand Classification | Bidentate N,O-donor | Enables stable chelation of Cu(II), Zn(II), and Mn(II). |
Synthetic Methodologies: Causality and Design
The synthesis of 2-[(tert-butylamino)methyl]phenol can be achieved via two primary routes. As an application scientist, selecting the correct route depends on the required purity profile and scale.
Route A: Direct Mannich-Type Aminoalkylation
This one-pot reaction involves the electrophilic aromatic substitution of phenol with an iminium ion generated in situ from formaldehyde and tert-butylamine. While highly atom-economical, the strong ortho/para-directing nature of the phenolic hydroxyl group can lead to unwanted bis-alkylation (e.g., 2,4-bis-substituted byproducts).
Route B: Stepwise Reductive Amination (Preferred Protocol)
To ensure absolute regiocontrol and avoid over-alkylation, the stepwise reductive amination of salicylaldehyde is the industry standard. This route separates the condensation and reduction steps, allowing for intermediate purification.
Figure 1: Comparison of the direct Mannich reaction vs. the stepwise reductive amination route.
Table 2: Comparison of Synthetic Routes
| Route | Reagents | Yield/Purity Profile | Causality for Selection |
| Direct Mannich | Phenol, CH₂O, tert-Butylamine | Moderate yield, risk of bis-alkylation. | Chosen for rapid, large-scale library generation where chromatography is automated. |
| Reductive Amination | Salicylaldehyde, tert-Butylamine, NaBH₄ | High yield, excellent chemoselectivity. | Chosen for high-precision ligand synthesis; prevents over-alkylation entirely. |
Experimental Protocols
Protocol 1: Self-Validating Synthesis via Reductive Amination
This protocol utilizes a visual feedback loop, making it a self-validating system.
-
Imine Condensation: Dissolve 10.0 mmol of salicylaldehyde in 20 mL of anhydrous methanol. Slowly add 11.0 mmol of tert-butylamine dropwise under continuous stirring at room temperature.
-
Causality & Validation: The reaction is self-validating. The extended conjugation of the newly formed Schiff base (imine) with the aromatic ring immediately turns the solution a bright, vibrant yellow . Stir for 2 hours until the yellow color intensity plateaus.
-
-
Chemoselective Reduction: Cool the reaction flask to 0 °C using an ice bath. Slowly add 15.0 mmol of Sodium Borohydride (NaBH₄) in small portions.
-
Causality & Validation: Methanol is chosen as the solvent because it stabilizes the transition state of the imine reduction and solubilizes the NaBH₄. The reduction breaks the
-conjugation of the imine. The reaction completion is visually validated by the rapid bleaching of the yellow color , yielding a completely colorless solution.
-
-
Workup: Quench the reaction with 10 mL of distilled water to destroy excess NaBH₄. Extract the aqueous layer with dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-[(tert-butylamino)methyl]phenol.
Protocol 2: Biomimetic Tyrosinase Assay (Catalytic Oxidation)
-
Catalyst Formation: Dissolve 2.0 equivalents of the synthesized ligand and 1.0 equivalent of Cu(ClO₄)₂·6H₂O in acetonitrile to form the resting dinuclear Cu(II) complex.
-
Substrate Addition: Add 100 equivalents of a model substrate (e.g., 2,4-di-tert-butylphenol) and 2.0 equivalents of triethylamine (base) under an oxygenated atmosphere.
-
Causality: The base is strictly required to deprotonate the phenol substrate into a phenolate. A neutral phenol cannot displace the solvent ligands on the copper center; the phenolate is a much stronger nucleophile, allowing it to bind to the Cu(II) center—a prerequisite for oxygenation [3].
-
-
Validation: Monitor the reaction via UV-Vis spectroscopy. The successful conversion of the phenol to the corresponding o-quinone is self-validated by the emergence of a strong absorption band at
nm.
Coordination Chemistry: Biomimetic Tyrosinase Models
Tyrosinase is a dinuclear copper enzyme that activates molecular oxygen (
The 2-[(tert-butylamino)methyl]phenol ligand is expertly designed to mimic the histidine residues in the enzyme's active site. When coordinated to copper, the bulky tert-butyl groups create a hydrophobic, sterically hindered pocket. This pocket prevents two dinuclear complexes from crashing into each other, thereby stabilizing the highly reactive
Figure 2: Biomimetic tyrosinase catalytic cycle utilizing the sterically hindered N,O-donor ligand.
References
-
Monzani, E., Quinti, L., Perotti, A., Casella, L., et al. "Tyrosinase Models. Synthesis, Structure, Catechol Oxidase Activity, and Phenol Monooxygenase Activity of a Dinuclear Copper Complex". Inorganic Chemistry, 1998, 37(3), 553-562. URL:[Link]
-
Matoba, Y., et al. "Catalytic mechanism of the tyrosinase reaction toward the Tyr98 residue in the caddie protein". PLoS Biology, 2018. URL:[Link]
Methodological & Application
Application Note: 2-[(Tert-butylamino)methyl]phenol as a Robust N,O-Donor Ligand in Coordination Chemistry
[1][2]
Executive Summary
This guide details the synthesis, coordination protocols, and applications of 2-[(tert-butylamino)methyl]phenol (TBAMP).[1] As a bidentate N,O-donor ligand, TBAMP represents a critical class of "reduced" Schiff bases (Mannich bases). Unlike its imine counterparts, the amine linkage in TBAMP provides enhanced hydrolytic stability and greater conformational flexibility, making it an ideal candidate for designing robust catalysts for polymerization and bio-inorganic enzymatic models.
Key Ligand Characteristics
| Feature | Property | Impact on Coordination |
| Donor Atoms | Nitrogen (Amine), Oxygen (Phenolate) | Forms stable 6-membered chelate rings with transition metals.[1] |
| Steric Bulk | tert-Butyl group on Nitrogen | Provides kinetic stabilization; prevents dimerization; directs geometry. |
| Linkage | Methylene (-CH₂-) | chemically stable against hydrolysis (unlike imines); allows conformational flexibility.[1] |
| Acidity | Phenolic proton ( | Requires basic conditions or metal exchange for deprotonation.[1] |
Synthesis Protocol: The Mannich Reaction
The synthesis of TBAMP is a classic three-component Mannich condensation. This protocol is optimized for high yield and purity, minimizing the formation of bis-substituted byproducts.
Reagents Required[1][2][3][4][5][6][7]
-
Phenol (
): 1.0 equivalent (High purity, crystalline)[1] -
Formaldehyde (
): 1.1 equivalents (Use 37% aq.[1] solution or paraformaldehyde)[1] -
tert-Butylamine (
): 1.1 equivalents[1] -
Solvent: Ethanol (absolute) or Methanol[1]
-
Catalyst: None required (autocatalytic) or mild reflux[1]
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Phenol (9.4 g, 100 mmol) in Ethanol (50 mL) .
-
Amine Addition: Add tert-Butylamine (8.0 g, 110 mmol) dropwise to the stirring solution at room temperature. Note: Exothermic reaction may occur.[1]
-
Formaldehyde Addition: Add Formaldehyde (37% aq., 8.2 mL, 110 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. The solution will turn yellow/orange. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove solvent under reduced pressure (rotary evaporator) to obtain a viscous oil or solid.[1]
-
Purification: Recrystallize from hot hexane or an ethanol/water mixture.
-
-
Yield: Expected yield is 70–85%. The product should be a white to pale yellow crystalline solid.
Reaction Pathway Diagram
Coordination Chemistry: Metal Complexation
TBAMP acts as a monoanionic bidentate ligand (
General Complexation Protocol (M(II) Example)
Objective: Synthesis of Bis[2-[(tert-butylamino)methyl]phenolato]copper(II).
-
Ligand Solution: Dissolve TBAMP (2.0 mmol) in Methanol (20 mL) .
-
Deprotonation: Add Triethylamine (
, 2.0 mmol) to generate the phenolate anion in situ.[1]-
Alternative: Use NaH in THF for strictly anhydrous conditions.
-
-
Metal Addition: Add a solution of Copper(II) Acetate Monohydrate (1.0 mmol) in Methanol (10 mL) dropwise.
-
Observation: Immediate color change (typically dark green or brown) indicates complex formation.[1]
-
-
Reaction: Stir at room temperature for 2 hours.
-
Isolation:
-
If precipitate forms: Filter, wash with cold methanol, and dry.
-
If soluble: Concentrate solvent and induce crystallization by adding diethyl ether or hexane.
-
Structural Visualization
The bulky tert-butyl group forces the ligand to adopt specific geometries to minimize steric clash, often resulting in distorted tetrahedral (for Zn/Cu) or square planar (for Ni/Pd) geometries.[1]
Applications in Research & Development
A. Catalysis: Polymerization & Oxidation
The TBAMP ligand framework is a precursor to "Salan" type catalysts (when two units are linked).[1] However, the mono-ligand complexes have specific utility:
-
Ring-Opening Polymerization (ROP): Zinc and Magnesium complexes of TBAMP are effective initiators for the ROP of cyclic esters (e.g.,
-caprolactone, lactide) to produce biodegradable polyesters.[1] The tert-butyl group protects the active site, controlling polymer molecular weight distribution. -
Oxidation Catalysis: Copper complexes of TBAMP mimic the active site of Tyrosinase , an enzyme that catalyzes the oxidation of phenols to catechols.[1][2] The steric bulk prevents the irreversible formation of inactive bis(
-oxo) dimers, maintaining catalytic activity.[1]
B. Medicinal Chemistry: Bio-Inorganic Models
-
Antimicrobial Agents: Transition metal complexes (Cu, Co, Ni) of TBAMP have shown efficacy against S. aureus and E. coli. The lipophilic tert-butyl group enhances cell membrane permeability, facilitating the transport of the cytotoxic metal ion into the bacterial cell.
-
Antioxidant Activity: The phenolic moiety allows the ligand (and its complexes) to act as radical scavengers, stabilizing reactive oxygen species (ROS) in biological assays.[1]
Characterization Guide
To validate the synthesis of the ligand and its complexes, compare your data against these expected values.
| Technique | Parameter | Expected Signal (Ligand) | Expected Signal (Complex) | Interpretation |
| FT-IR | Disappears | Indicates deprotonation and M-O binding.[1] | ||
| FT-IR | Shifted ( | Indicates N-coordination to metal.[1] | ||
| 1H NMR | Phenolic -OH | Absent | Confirms loss of phenolic proton.[1] | |
| 1H NMR | Shifted / Broadened | Protons adjacent to N-donor are deshielded.[1] | ||
| 1H NMR | Remains distinct; integrates to 9 protons.[1] |
Troubleshooting & Stability
-
Hydrolysis Resistance: Unlike Schiff bases (imines), TBAMP contains a
single bond.[1] It is stable in aqueous acidic/basic conditions where imines would decompose. This makes it superior for long-duration physiological assays. -
Oligomerization: If the tert-butyl group is replaced by a smaller group (e.g., methyl), the complex may form insoluble oligomers. The tert-butyl group is essential for solubility and monomeric isolation.
-
Color:
References
-
BenchChem. 2-[(Tert-butylamino)methyl]phenol | 60399-04-4 Applications in Transition Metal Catalysis.[1] Retrieved from [1]
-
Mkwakwi, K., et al. (2023). The coordination behaviour of 2-((E)-(tert-butylimino)methyl) phenol towards lanthanide nitrate and chloride salts.[1][3][4][5][6] South African Journal of Chemistry, 77, 36-41. (Provides structural analogues and crystallographic comparisons). Retrieved from [1]
-
PubChem. 2-[(butylamino)methyl]phenol (Related Compound Data).[1][7][8] Retrieved from [1]
-
Yamato, T., et al. Synthesis of 2-Aminomethyl-5-tert-butylphenols. Kyushu University Repository. (Detailed Mannich reaction protocols for hindered phenols). Retrieved from [1]
-
ChemicalBook. 2-[(tert-butylamino)methyl]phenol Properties and Suppliers. Retrieved from [1]
Sources
- 1. The coordination behaviour of 2-((E)-(ferf-butylimino)methyl) phenol towards lanthanide nitrate and chloride salts [scielo.org.za]
- 2. 2-[(Tert-butylamino)methyl]phenol | 60399-04-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The coordination behaviour of 2-((<i>E</i>)-(<i>tert</i>-butylimino)methyl) phenol towards lanthanide nitrate and chloride salts | South African Journal of Chemistry [ajol.info]
- 5. The coordination behaviour of 2-((E)-(ferf-butylimino)methyl) phenol towards lanthanide nitrate and chloride salts [scielo.org.za]
- 6. 2-[(Butylamino)methyl]phenol | 62498-73-1 | Benchchem [benchchem.com]
- 7. 2-(Tert-butyliminomethyl)phenol;copper | C22H30CuN2O2 | CID 423125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 2-[(butylamino)methyl]phenol (C11H17NO) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: The Role of 2-[(Tert-butylamino)methyl]phenol and its Derivatives in Asymmetric Catalysis
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: A Versatile Ligand Scaffold
In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity. Among the vast array of available ligands, those derived from simple, robust scaffolds offer significant advantages in terms of synthesis, cost, and tunability. 2-[(Tert-butylamino)methyl]phenol and its related Schiff base derivatives represent a class of N,O-bidentate ligands that have garnered attention for their utility in a variety of metal-catalyzed transformations.
The core structure possesses several key features that make it an effective ligand component:
-
N,O-Bidentate Coordination: The phenolic oxygen and the amino nitrogen atoms are positioned to form a stable five-membered chelate ring with a metal center. This coordination mode restricts the geometry of the resulting metal complex, a crucial factor in creating a well-defined chiral environment.[1][2]
-
Steric Influence: The bulky tert-butyl group provides significant steric hindrance.[1] In a catalytic complex, this group can effectively shield one face of a coordinated substrate, directing the approach of a nucleophile to the opposite, less-hindered face, thereby inducing asymmetry.
-
Synthetic Accessibility: The parent aminophenol is readily synthesized via the Mannich reaction, a reliable and scalable three-component condensation.[1][2] The corresponding and widely used Schiff base derivatives are formed through a simple condensation with salicylaldehyde.[1][3]
This guide provides a detailed overview of the synthesis of these ligands, the formation of their catalytically active metal complexes, and their application in a representative asymmetric reaction, supported by detailed protocols and mechanistic insights.
Part 1: Synthesis of Ligand Scaffolds
The two primary ligand forms discussed are the parent aminomethylphenol and its more common Schiff base (imine) derivative.
Protocol 1.1: Synthesis of 2-[(Tert-butylamino)methyl]phenol via Mannich Reaction
This protocol describes a classic and efficient method for introducing an aminomethyl group onto a phenolic ring.[1][2]
Workflow Diagram: Mannich Reaction Synthesis
Caption: Workflow for the synthesis of the aminophenol ligand.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (1.0 eq), ethanol (as solvent), and tert-butylamine (1.1 eq). Stir the mixture at room temperature.
-
Addition of Formaldehyde: To the stirring solution, add aqueous formaldehyde (37 wt. %, 1.1 eq) dropwise. Causality Note: The initial step is the formation of an electrophilic iminium ion from the amine and formaldehyde. This ion is the key electrophile that will attack the electron-rich phenol ring.
-
Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove unreacted starting materials and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a solvent system like hexanes/ethyl acetate or by column chromatography on silica gel to yield the pure 2-[(tert-butylamino)methyl]phenol.
Protocol 1.2: Synthesis of Schiff Base Ligand: 2-((E)-(tert-butylimino)methyl)phenol
Schiff base ligands are readily formed by the condensation of an aldehyde with a primary amine.[1] They are arguably more common in catalysis due to the conjugated imine functionality which influences the electronic properties of the metal center.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve salicylaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Amine Addition: Add tert-butylamine (1.0-1.1 eq) to the solution. A color change (typically to yellow) is often observed immediately. Causality Note: The condensation reaction to form the C=N imine bond is typically rapid and often exothermic.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is often quantitative and may not require heating.
-
Isolation: The product often precipitates directly from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure. The resulting solid or oil is typically of high purity and can often be used without further purification. If needed, recrystallization from ethanol or methanol can be performed.
Part 2: Application in Asymmetric Catalysis - A Case Study
While the aminophenol itself can be used as a ligand, the Schiff base derivative is more commonly employed. We will focus on its use in the asymmetric addition of trimethylsilyl cyanide (TMSCN) to aldehydes, a fundamental C-C bond-forming reaction. Chiral Schiff base-titanium complexes have been shown to be effective catalysts for this transformation.[4]
Protocol 2.1: In Situ Preparation of the Chiral Titanium Catalyst and Asymmetric Cyanosilylation of Benzaldehyde
This protocol describes the in situ generation of the chiral Lewis acid catalyst followed by its immediate use in a catalytic reaction.
Catalytic Cycle Diagram: Asymmetric Cyanosilylation
Sources
- 1. 2-[(Tert-butylamino)methyl]phenol | 60399-04-4 | Benchchem [benchchem.com]
- 2. 2-[(Butylamino)methyl]phenol | 62498-73-1 | Benchchem [benchchem.com]
- 3. Recent applications of coinage metal nanoparticles passivated with salicylaldehyde and salicylaldehyde-based Schiff bases - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00427B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
"2-[(Tert-butylamino)methyl]phenol" as a precursor for pharmaceutical synthesis
Application Note: 2-[(Tert-butylamino)methyl]phenol as a Chemoselective Scaffold in Pharmaceutical Synthesis
Executive Summary
Aminomethylphenols are privileged scaffolds in medicinal chemistry, frequently serving as precursors for antimicrobial, antimalarial, and antioxidant agents[1]. Among these, 2-[(tert-butylamino)methyl]phenol (CAS: 60399-04-4) stands out due to its unique steric and electronic properties. The presence of the bulky tert-butyl group on the secondary amine fundamentally alters its reactivity, providing a sterically shielded basic center while leaving the phenolic hydroxyl group accessible for derivatization. This structural dichotomy makes it an ideal precursor for high-throughput pharmaceutical library generation, particularly via modern synthetic methodologies like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2].
Structural Rationale & Chemoselectivity
In traditional drug synthesis, secondary amines often compete with hydroxyl groups in electrophilic substitutions (e.g., acylation, sulfonylation), requiring tedious protection and deprotection steps. However, the tert-butyl moiety in 2-[(tert-butylamino)methyl]phenol acts as a built-in steric shield. When subjected to SuFEx conditions with aryl sulfonyl fluorides, the reaction proceeds with near-absolute chemoselectivity at the oxygen atom, yielding sulfonate esters without unwanted N-sulfonylation[2]. Furthermore, the proximity of the amine and phenol groups allows this molecule to act as a bidentate N,O-donor ligand, facilitating the synthesis of transition metal complexes that mimic metalloenzymes like tyrosinase for catalytic oxidations[3].
Workflow Visualization
Figure 1: Synthetic pathways of 2-[(tert-butylamino)methyl]phenol in drug discovery.
Self-Validating Experimental Protocols
Protocol 1: Reductive Amination Synthesis of the Precursor
Objective : Synthesize 2-[(tert-butylamino)methyl]phenol from salicylaldehyde. Causality & Design : Methanol is selected as the solvent because it stabilizes the intermediate imine (Schiff base) and fully dissolves the reducing agent, NaBH₄. The reaction is strictly maintained at 0 °C during reduction to prevent the exothermic decomposition of NaBH₄ by the protic solvent and to suppress the direct reduction of any unreacted aldehyde to salicyl alcohol.
Step-by-Step Methodology :
-
Imine Formation : In a flame-dried 250 mL round-bottom flask, dissolve salicylaldehyde (10.0 mmol) in anhydrous methanol (50 mL). Add tert-butylamine (11.0 mmol, 1.1 eq) dropwise over 5 minutes. Stir at room temperature for 2 hours.
-
Validation Check: A distinct color change to bright yellow indicates Schiff base formation. Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 8:2) should show complete consumption of the aldehyde (
~0.6) and the appearance of a new spot ( ~0.4).
-
-
Reduction : Cool the reaction mixture to 0 °C using an ice bath. Add NaBH₄ (15.0 mmol, 1.5 eq) in small portions over 20 minutes to safely control hydrogen gas evolution.
-
Completion : Remove the ice bath and stir for an additional 1 hour at room temperature.
-
Validation Check: The bright yellow color will fade to colorless or pale yellow, visually confirming the reduction of the conjugated C=N bond to a C–N single bond.
-
-
Workup : Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Characterization : The product is obtained as a white solid.
-
Validation Check: LC-MS (ESI+) must show the expected
m/z = 180.1.
-
Protocol 2: High-Throughput SuFEx Derivatization for Library Generation
Objective : Utilize the precursor to generate a library of aryl sulfonate esters for biological screening. Causality & Design : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as the catalyst because its strong amidine base character effectively deprotonates the phenol, while its immense steric bulk prevents it from acting as a competing nucleophile. Acetonitrile (MeCN) is chosen for its high dielectric constant, which stabilizes the polar transition state of the SuFEx exchange[2].
Step-by-Step Methodology :
-
Preparation : In a 10 mL glass vial, dissolve 2-[(tert-butylamino)methyl]phenol (1.0 mmol) and 4-methylbenzenesulfonyl fluoride (1.1 mmol) in anhydrous MeCN (3 mL).
-
Catalysis : Add DBU (0.2 mmol, 20 mol%) in a single portion. Seal the vial and stir at 25 °C for 2 hours.
-
Validation Check: Monitor via LC-MS. The target sulfonate ester will appear at
m/z = 334.1. The strict absence of an m/z = 488.2 peak confirms the lack of bis-sulfonylation (N- and O-), validating the chemoselectivity.
-
-
Purification : Dilute with EtOAc (10 mL), wash with 0.1 M HCl (to remove DBU and trace unreacted precursor), followed by brine. Dry and concentrate.
Quantitative Data: Reaction Optimization
To demonstrate the critical role of catalyst and solvent selection in achieving the chemoselectivity described in Protocol 2, the optimization metrics are summarized below. The data highlights how the tert-butyl group's steric shielding synergizes with bulky bases (DBU/BEMP) to exclusively yield the O-sulfonylated pharmaceutical product.
Table 1: Optimization of Chemoselective SuFEx Reaction for 2-[(tert-butylamino)methyl]phenol
| Entry | Catalyst (20 mol%) | Solvent | Temp (°C) | Time (h) | O-Sulfonylation Yield (%) | N-Sulfonylation Yield (%) |
| 1 | Triethylamine (TEA) | DCM | 25 | 24 | 45 | 5 |
| 2 | K₂CO₃ | DMF | 60 | 12 | 68 | 12 |
| 3 | DBU | MeCN | 25 | 2 | >95 | <1 |
| 4 | BEMP | MeCN | 25 | 1 | >95 | <1 |
Biological Application: The o-Quinone Methide Mechanism
In vivo, aminomethylphenols often act as highly effective prodrugs[4]. Upon enzymatic oxidation or specific metabolic activation within a pathogen, the tert-butylamine leaving group is expelled, generating a highly reactive ortho-quinone methide (o-QM) intermediate. This transient electrophile rapidly forms covalent bonds with nucleophilic residues (e.g., thiols in cysteine) on bacterial or parasitic target proteins, leading to irreversible target inhibition[1]. The tert-butyl group is specifically advantageous in this mechanism; its steric bulk prevents premature aqueous hydrolysis of the precursor, ensuring that o-QM generation occurs primarily at the active target site, thereby drastically reducing off-target toxicity in mammalian cells.
References
-
Title : 2-(Aminomethyl)phenol | C7H9NO | CID 70267 Source : PubChem URL :[Link]
-
Title : Modular Synthesis of Functional Libraries by Accelerated SuFEx Click Chemistry Source : RSC (Royal Society of Chemistry) URL :[Link]
-
Title : Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction Source : ACS Omega URL :[Link]
Sources
Application Note: Transition Metal Complexation with 2-[(Tert-butylamino)methyl]phenol
Executive Summary
The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the chosen organic ligands. 2-[(Tert-butylamino)methyl]phenol (a classic Mannich base) has emerged as a highly versatile bidentate N,O-donor ligand in coordination chemistry[1]. This application note provides a comprehensive guide to synthesizing, isolating, and validating mononuclear and dinuclear metal complexes (specifically Copper and Zinc) using this ligand. Designed for researchers in catalysis and medicinal chemistry, this guide emphasizes the mechanistic causality behind experimental conditions and establishes a self-validating protocol for reproducible complex formation.
Mechanistic Insights & Coordination Chemistry
To successfully synthesize metal complexes, one must understand the intrinsic chemical reactivity of the ligand framework. 2-[(Tert-butylamino)methyl]phenol incorporates three critical structural features that dictate its coordination behavior:
-
The Phenolic Hydroxyl Group: Acts as a weak acid. Upon deprotonation, it becomes a strong, anionic oxygen donor, serving as the primary anchor for metal cations[1].
-
The Secondary Amine: Provides a neutral, basic nitrogen donor site, completing the bidentate (N,O) chelation ring[1].
-
The Sterically Demanding tert-Butyl Group: This is the most critical feature for controlling nuclearity. The bulky tert-butyl moiety restricts the spatial approach of additional ligands or metal centers, effectively preventing the formation of insoluble polymeric networks and stabilizing discrete mononuclear or phenoxido-bridged dinuclear complexes[1].
Applications in Catalysis: The unique geometry enforced by this ligand allows the resulting transition metal complexes to mimic enzyme active sites. For instance, synthetic dinuclear copper complexes utilizing this framework have been successfully deployed to mimic tyrosinase activity (oxidizing phenols to catechols)[1]. Furthermore, related Cu(II) Mannich base complexes demonstrate excellent photocatalytic efficiency in the visible-light-driven oxidation of primary alcohols to aldehydes[2]. Zinc(II) analogues, characterized by their Lewis acidity, are frequently investigated for phosphatase-like hydrolytic activity[3].
Experimental Protocols: A Self-Validating System
The following protocols are designed with built-in validation checkpoints. The choice of solvent, base, and reaction time are not arbitrary; they are mechanistically driven.
Protocol A: Synthesis of Dinuclear Copper(II) Complex
Causality & Rationale: Methanol is selected as the solvent because it solubilizes both the organic ligand and the inorganic metal salt, while its volatility facilitates downstream crystallization. Triethylamine (NEt₃) is mandatory to deprotonate the phenolic -OH, driving the thermodynamic equilibrium toward the formation of the covalent Cu-O bond.
Step-by-Step Methodology:
-
Ligand Preparation: Dissolve 2.0 mmol of 2-[(tert-butylamino)methyl]phenol in 15 mL of absolute methanol in a 50 mL round-bottom flask.
-
Deprotonation: Add 2.0 mmol (1.0 eq) of triethylamine dropwise under continuous magnetic stirring. Validation Checkpoint: The solution should remain clear, but a slight pH shift confirms the formation of the phenoxide intermediate.
-
Metal Addition: Dissolve 1.0 mmol of CuCl₂·2H₂O in 5 mL of methanol. Add this metal solution dropwise to the ligand mixture over 10 minutes.
-
Complexation: Stir the mixture at room temperature for 3 hours to ensure thermodynamic equilibration. Validation Checkpoint: An immediate colorimetric shift from pale blue (uncoordinated Cu²⁺) to deep green/brown indicates successful Ligand-to-Metal Charge Transfer (LMCT)[2].
-
Isolation: Filter the solution to remove any unreacted microparticulates.
-
Crystallization: Transfer the filtrate to a crystallization vial. Allow diethyl ether to slowly diffuse into the methanol solution over 48–72 hours to yield X-ray quality single crystals.
Protocol B: Synthesis of Phenoxido-Bridged Zinc(II) Complex
Causality & Rationale: Zinc(II) is a
Step-by-Step Methodology:
-
Ligand Preparation: Dissolve 1.0 mmol of the ligand in 10 mL of methanol.
-
Deprotonation: Add 1.0 mmol of triethylamine and stir for 5 minutes[3].
-
Metal Addition: Add 1.0 mmol of solid ZnCl₂ directly to the stirring solution.
-
Complexation: Stir at room temperature for just 15–30 minutes. Validation Checkpoint: Unlike Cu(II), the Zn(II) solution will not exhibit an LMCT color change in the visible spectrum. The solution will remain colorless or pale yellow, and a microcrystalline precipitate may begin to form rapidly[3].
-
Isolation: Collect the resulting solid via vacuum filtration, wash with cold methanol, and dry under a vacuum.
Visualizations
Workflow for synthesizing transition metal complexes using N,O-donor ligands.
Visible-light-driven alcohol oxidation cycle catalyzed by Cu(II) Mannich base complexes.
Quantitative Data Presentation
The table below summarizes the expected physicochemical properties of the synthesized complexes to aid in analytical validation.
| Complex Type | Metal Salt | Ligand:Metal Ratio | Expected Geometry | UV-Vis | Magnetic Moment ( |
| Mononuclear Cu(II) | Cu(OAc)₂ | 2:1 | Square Planar | 365, ~640 | 1.75 - 1.85 BM |
| Dinuclear Cu(II) | CuCl₂ | 1:1 | Distorted Octahedral | 380, ~680 | 1.50 - 1.65 BM (per Cu) |
| Dinuclear Zn(II) | ZnCl₂ | 1:1 | Tetrahedral | 326, 407 | Diamagnetic |
Note: UV-Vis spectra for Cu(II) complexes typically display a high-intensity LMCT band (~360-380 nm) and a broader, lower-intensity d-d transition band (~640-680 nm)[2]. Zinc complexes only exhibit intra-ligand charge transfer bands[3].
References
-
Structural Features and Fundamental Chemical Reactivity of 2-[(Tert-butylamino)methyl]phenol. Benchchem. 1
-
Synthesis of Cu(II) complexes by N,O‐donor ligand transformation and their catalytic role in visible‐light‐driven alcohol oxidation. ResearchGate. 2
-
Synthesis and characterization of phenoxo-bridged dinuclear zinc(II) halide complexes: Role of electron withdrawing group. Indian Academy of Sciences. 3
Sources
Advanced Application Note: Synthesis, Optimization, and Characterization of Substituted Schiff Base Ligands
Introduction & Scientific Rationale
Schiff bases, structurally defined by the presence of an azomethine (-C=N-) functional group, are foundational organic compounds synthesized through the condensation of primary amines with aldehydes or ketones[1]. The strategic integration of specific substituents (e.g., electron-withdrawing halogens or electron-donating methoxy groups) onto the aromatic rings of these precursors allows researchers to precisely tune the ligand's electronic and steric properties. This high degree of tunability makes substituted Schiff bases "privileged ligands" in coordination chemistry and highly valuable pharmacophores in modern drug development, where they exhibit potent antimicrobial, antifungal, and anticancer activities[2][3].
Mechanistic Causality & Reaction Dynamics
To successfully synthesize a high-yield substituted Schiff base, one must understand the causality driving the reaction. The synthesis is a reversible, two-step nucleophilic addition-elimination mechanism[2].
-
Step 1 (Addition): The nucleophilic lone pair of electrons on the primary amine's nitrogen attacks the electrophilic carbonyl carbon of the aldehyde/ketone, forming an unstable tetrahedral carbinolamine (hemiaminal) intermediate[1][4].
-
Step 2 (Elimination): The carbinolamine intermediate undergoes dehydration (the elimination of a water molecule) to establish the characteristic carbon-nitrogen double bond[4].
Expert Insight on Catalysis: While this condensation can proceed purely via thermal energy, the addition of a catalytic amount of glacial acetic acid significantly accelerates the reaction kinetics[5]. The acid protonates the carbonyl oxygen, which drastically increases the electrophilicity of the carbonyl carbon, facilitating a much faster nucleophilic attack by the amine[6]. However, strict stoichiometric control of the acid is paramount. If the environment becomes too acidic, the primary amine will be protonated to form an ammonium salt, thereby quenching its nucleophilicity and halting the reaction entirely[5].
Reaction mechanism of Schiff base formation via a carbinolamine intermediate.
Quantitative Optimization of Reaction Conditions
To ensure a self-validating and reproducible protocol, reaction parameters must be tightly controlled. Table 1 summarizes the causal relationship between reaction conditions and the yield of a model substituted Schiff base (e.g., derived from terephthalaldehyde and a substituted aniline)[7][8].
| Solvent System | Catalyst (Glacial Acetic Acid) | Temperature | Time | Yield (%) | Mechanistic Observation |
| Absolute Ethanol | None | 25°C (RT) | 12 h | < 30% | Insufficient electrophilic activation; slow kinetics. |
| Absolute Ethanol | None | 78°C (Reflux) | 6 h | 55% | Thermal energy drives partial dehydration. |
| Absolute Ethanol | 3 drops (Optimal) | 78°C (Reflux) | 3 h | 92% | Optimal pH (~4.5); carbonyl activated, amine remains nucleophilic. |
| Absolute Ethanol | 2 mL (Excess) | 78°C (Reflux) | 3 h | < 15% | Amine protonated to ammonium salt; nucleophilicity quenched. |
| Methanol / Water | 3 drops | 65°C (Reflux) | 4 h | 60% | Presence of water shifts equilibrium back toward hydrolysis. |
Table 1: Optimization of reaction parameters for the synthesis of substituted Schiff bases.
Detailed Experimental Protocol
This protocol outlines the synthesis of a bis-Schiff base using terephthalaldehyde and a substituted aromatic amine (e.g., 4-bromoaniline)[7]. The procedure is designed to be self-validating, utilizing visual cues and Thin-Layer Chromatography (TLC) to confirm reaction progress.
Materials & Reagents:
-
Terephthalaldehyde (1.0 equivalent, e.g., 2.5 mmol)
-
Substituted Aromatic Amine (2.0 equivalents, e.g., 5.0 mmol)
-
Absolute Ethanol (Anhydrous Solvent)
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Methodology:
-
Preparation of the Electrophile: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve terephthalaldehyde (2.5 mmol) in 15 mL of absolute ethanol[7]. Note: Absolute ethanol is critical to prevent the premature hydrolysis of the forming imine bond.
-
Catalyst Activation: Add exactly 3 drops of glacial acetic acid to the solution. Stir for 5 minutes at room temperature to pre-activate the carbonyl groups[5][7].
-
Preparation of the Nucleophile: In a separate beaker, dissolve the substituted aromatic amine (5.0 mmol) in 15 mL of absolute ethanol[7].
-
Controlled Addition: Attach a reflux condenser to the round-bottom flask. Begin heating the aldehyde solution to 40°C. Add the amine solution dropwise over 5 minutes to prevent localized concentration spikes and minimize side reactions[7].
-
Reflux & Condensation: Increase the temperature to the boiling point of ethanol (approx. 78°C) and reflux the mixture for 2 to 4.5 hours[7]. A distinct color change (often to yellow or orange) and the formation of a suspension indicate the generation of the Schiff base[8].
-
Self-Validation (TLC Monitoring): After 2 hours, spot the reaction mixture alongside the starting materials on a silica gel TLC plate. Elute using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). The complete disappearance of the aldehyde spot confirms reaction completion[7].
-
Isolation: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice bath for 30 minutes to maximize the precipitation of the Schiff base product[9].
-
Filtration & Washing: Collect the crude solid via vacuum filtration. Wash the filter cake with cold absolute ethanol (3 x 5 mL) to remove unreacted starting materials and residual acetic acid[9].
-
Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture. Dry the purified crystals in a vacuum oven at 50°C overnight[7][9].
Step-by-step experimental workflow for the synthesis and purification of Schiff bases.
Analytical Characterization
To ensure scientific integrity, the synthesized ligand must be structurally validated using standard spectroscopic techniques:
-
FTIR Spectroscopy: The defining feature of a successful Schiff base synthesis is the disappearance of the carbonyl (C=O) stretching band (typically ~1700 cm⁻¹) and the primary amine (N-H) stretching bands (3200-3400 cm⁻¹). These are replaced by a sharp, strong azomethine (C=N) stretching band appearing between 1600 and 1660 cm⁻¹[10].
-
¹H NMR Spectroscopy: The azomethine proton (-CH=N-) is highly deshielded due to the electronegativity of the nitrogen atom and the anisotropic effect of the double bond. It typically appears as a distinct singlet in the downfield region between 8.0 and 8.6 ppm[10].
References
*[2] A comprehensive review on synthesis and biological activity of schiff bases - SciSpace. 2 *[7] Application Notes and Protocols for the Synthesis of Schiff Bases from Terephthalaldehyde - Benchchem. 7 *[9] Application Notes and Protocols for the Synthesis of Schiff Bases from 3-Formylbenzenesulfonic Acid - Benchchem. 9 *[5] Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives - Medires Publishing. 5 *[6] Synthesis and characterization of Schiff base and its copper complex - uobabylon.edu.iq. 6 *[3] Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review - MDPI. 3 *[4] Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. 4 *[8] What are the conditions used for schiff base reaction? - ResearchGate. 8 *[10] Synthesis, characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z) - Journal of Medicinal and Chemical Sciences. 10 *[1] An In-depth Technical Guide to the Discovery and History of Schiff Base Compounds - Benchchem. 1
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jmchemsci.com [jmchemsci.com]
Troubleshooting & Optimization
Common side products in the synthesis of "2-[(Tert-butylamino)methyl]phenol"
The following Technical Support Guide is designed for researchers and process chemists synthesizing 2-[(Tert-butylamino)methyl]phenol (also known as 2-((tert-butylamino)methyl)phenol).
This guide prioritizes the two most prevalent synthetic routes: Mannich Condensation and Reductive Amination .
Route Selection & Impurity Profiling
Before troubleshooting, confirm your synthetic route. The impurity profile is strictly pathway-dependent.
| Feature | Route A: Mannich Reaction | Route B: Reductive Amination |
| Precursors | Phenol + Formaldehyde + tert-Butylamine | Salicylaldehyde + tert-Butylamine |
| Primary Mechanism | Electrophilic Aromatic Substitution | Imine Formation |
| Key Advantage | Low cost, one-pot, industrial scalability | High regioselectivity (100% ortho), cleaner profile |
| Major Challenge | Controlling regioselectivity (ortho vs para) & Benzoxazine formation | Managing moisture sensitivity & reducing agent byproducts |
| Dominant Impurity | 3-(tert-butyl)-3,4-dihydro-2H-1,3-benzoxazine | 2-(hydroxymethyl)phenol (Salicyl alcohol) |
Troubleshooting Module: The Mannich Route
Context: You are reacting phenol, formaldehyde (aq. or paraformaldehyde), and tert-butylamine.
Q1: I isolated a non-polar oil that does not match the target phenol's NMR. What is it?
Diagnosis: You likely formed the Benzoxazine derivative (3-(tert-butyl)-3,4-dihydro-2H-1,3-benzoxazine).
-
Cause: Excess formaldehyde. In the Mannich reaction, if the ratio of Formaldehyde:Amine is > 1:1, the initially formed aminomethylphenol reacts with a second equivalent of formaldehyde to cyclize.
-
Technical Insight: The tert-butyl group is bulky, but it does not prevent cyclization. The benzoxazine is a stable, lipophilic compound often mistaken for the product.
-
Solution (Rescue): Do not discard. The benzoxazine can be converted to the target product via acid hydrolysis. Reflux the oil in ethanolic HCl (2M) for 1-2 hours to ring-open the oxazine, then neutralize to precipitate the target.
Q2: TLC shows multiple spots with similar Rf values. How do I prevent "over-reaction"?
Diagnosis: Formation of Bis-Mannich bases (2,4-bis[(tert-butylamino)methyl]phenol).
-
Cause: The phenol ring is highly activated. Once the first aminomethyl group is added (ortho), the ring becomes even more electron-rich, promoting a second attack at the para position.
-
Prevention:
-
Stoichiometry: Use a slight excess of Phenol (1.1 equiv) relative to the amine/formaldehyde.
-
Order of Addition: Pre-mix the amine and formaldehyde to form the iminium salt (Eschenmoser salt equivalent) before adding the phenol slowly. This keeps the concentration of the electrophile low relative to the phenol.
-
Q3: My product is contaminated with a "para" isomer.
Diagnosis: 4-[(Tert-butylamino)methyl]phenol .
-
Mechanism: Phenol directs ortho and para. While hydrogen bonding with the incoming amine favors ortho, steric hindrance from the tert-butyl group can push the reaction to the para position.
-
Fix: Use Salicylaldehyde (Reductive Amination) if 100% regioselectivity is required. The Mannich route will always carry a statistical risk of para-substitution unless specific metal catalysts (e.g., Mg(II)) are used to chelate and direct the reaction to the ortho position.
Visualization: Mannich Reaction Pathway & Side Products[3]
Caption: Reaction network showing the competition between Target formation, Regio-isomerism (Para), and Over-reaction (Benzoxazine/Bis-product).
Troubleshooting Module: The Reductive Amination Route
Context: You are reacting Salicylaldehyde with tert-butylamine, followed by reduction (NaBH4 or STAB).
Q1: The reaction mixture remains bright yellow, and yield is low.
Diagnosis: Incomplete Reduction of the Imine (Schiff Base).
-
Chemistry: The intermediate imine, 2-{[(tert-butyl)imino]methyl}phenol, is often bright yellow. The target amine is colorless.
-
Cause: Tert-butylamine is sterically hindered, making the imine carbon less accessible to the hydride reducing agent.
-
Solution:
-
Force Imine Formation: Reflux Salicylaldehyde and tert-butylamine in Methanol/Ethanol for 2-4 hours (or use a Dean-Stark trap in Toluene) before adding the reducing agent. Ensure the conversion to imine is complete (monitor by disappearance of aldehyde CHO peak in NMR ~10 ppm).
-
Stronger Reductant: If using NaBH(OAc)3 (STAB) is too slow, switch to NaBH4 (Sodium Borohydride). Add it slowly at 0°C after imine formation is complete.
-
Q2: I see a spot corresponding to Salicyl Alcohol.
Diagnosis: Direct Reduction of Aldehyde.
-
Cause: Adding the reducing agent before the imine is fully formed. NaBH4 reduces aldehydes faster than sterically hindered imines.
-
Protocol Adjustment: Use a Stepwise Protocol . Do not use "One-Pot" methods where all reagents are mixed simultaneously. Form the imine first, then reduce.[1][2][3][4][5]
Q3: Can I get dialkylation (Tertiary Amine) impurities?
Diagnosis: Unlikely.
-
Expert Insight: Unlike reactions with methylamine or ethylamine, dialkylation is sterically prohibited with tert-butylamine. It is extremely difficult to attach two benzyl groups to a tert-butyl nitrogen. This makes reductive amination with tert-butylamine exceptionally clean regarding amine alkylation levels.
Visualization: Reductive Amination Logic
Caption: Stepwise pathway emphasizing the risk of direct aldehyde reduction if the imine formation step is skipped.
Purification & Isolation Protocol
The amphoteric nature of 2-[(Tert-butylamino)methyl]phenol (Basic Amine + Acidic Phenol) dictates the purification strategy.
The "Isoelectric Precipitation" Method:
-
Acid Wash: Dissolve the crude reaction mixture in dilute HCl (1M).
-
Action: The target amine protonates (
) and goes into the aqueous phase. -
Removal: Extract with Ethyl Acetate.[6] Discard the organic layer. This removes non-basic impurities like Bisphenols , unreacted Salicylaldehyde , and neutral dimers.
-
-
Base Release: Slowly basify the aqueous layer with NaOH or NH4OH to pH ~9-10.
-
Observation: The molecule reaches its isoelectric point or free base form and will precipitate as a white solid or oil.
-
-
Extraction/Crystallization: Extract the cloudy aqueous mixture with DCM (Dichloromethane). Dry (Na2SO4) and evaporate.
-
Recrystallization:[7] If solid, recrystallize from Heptane/EtOAc or Hexane .
-
References
-
BenchChem. (2025).[8] Synthetic Routes to 2-[(Tert-butylamino)methyl]phenol and its Core Structure.[4] Retrieved from
-
K. Yad et al. (2018).[9] Synthesis, Characterization and Application of Mannich Base.[9] Galore International Journal of Applied Sciences and Humanities.[9] Retrieved from
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from
-
PubChem. (2025).[10] 3,4-Dihydro-2H-1,3-benzoxazine | C8H9NO.[11] National Library of Medicine. Retrieved from
-
ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [4]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. 2-[(Tert-butylamino)methyl]phenol | 60399-04-4 | Benchchem [benchchem.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gijash.com [gijash.com]
- 10. 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol | C13H21NO2 | CID 57368089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3,4-Dihydro-2H-1,3-benzoxazine | C8H9NO | CID 21886866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimization of reaction conditions for aminomethylation of phenols
Ticket ID: #MANNICH-OPT-001 Subject: Optimization of reaction conditions for aminomethylation of phenols (Mannich Reaction) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Mechanism
Welcome to the Technical Support Center. You are likely encountering issues with yield consistency, regioselectivity (ortho vs. para), or byproduct formation (benzoxazines/bis-alkylation) during the aminomethylation of phenolic substrates.
The Mannich reaction of phenols is a three-component condensation involving a phenol , formaldehyde (or equivalent), and an amine . The reaction proceeds via the formation of a highly electrophilic iminium ion (Eschenmoser salt), which undergoes Electrophilic Aromatic Substitution (EAS) on the activated phenol ring.[1]
Mechanistic Pathway (Visualization)
The following diagram illustrates the critical bifurcation between C-alkylation (desired Mannich base) and O-alkylation or cyclization (Benzoxazine), which is often the source of "failed" reactions.
Figure 1: Mechanistic bifurcation in phenol aminomethylation. Note that primary amines often lead to benzoxazines via the ortho-intermediate.
Optimization Protocols
Protocol A: Standard Thermal Optimization (Ethanol Reflux)
Best for: Scalable synthesis, secondary amines, robust substrates.
-
Stoichiometry: 1.0 eq Phenol : 1.1 eq Amine : 1.2 eq Paraformaldehyde.
-
Solvent: Ethanol (Abs.) or Methanol. Note: Aprotic solvents (Dioxane, Toluene) are used only if water removal is required via Dean-Stark.
-
Procedure:
Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)
Best for: Low-yielding substrates, library generation, electron-deficient phenols.
-
Stoichiometry: 1.0 eq Phenol : 1.2 eq Amine : 1.5 eq Formaldehyde (37% aq. or Paraformaldehyde).
-
Catalyst: Silica Nanoparticles (SNPs) or ZnCl₂ (10 mol%).
-
Conditions: Irradiation at 300W, 80°C for 2–10 minutes.
-
Advantage: Reduces reaction time from hours to minutes and suppresses "Retro-Mannich" degradation.
Comparative Data: Solvent & Catalyst Effects
| Variable | Condition | Yield (Avg) | Selectivity | Notes |
| Solvent | Ethanol (Reflux) | 75-85% | Ortho-favored | Standard; product often precipitates. |
| Water (RT) | 40-60% | Mixed | "Green" but poor solubility for lipophilic phenols. | |
| Toluene (Reflux) | 65-75% | Para-favored | High temp favors thermodynamic product. | |
| Amine | Secondary (R₂NH) | High | Stable Base | Forms standard Mannich base. |
| Primary (RNH₂) | Variable | Benzoxazine | Forms cyclic product if CH₂O is >2.0 eq. | |
| Catalyst | None | Moderate | - | Relies on phenol acidity. |
| ZnCl₂ / CuCl | High | Ortho-selective | Lewis acid coordinates phenol oxygen. |
Troubleshooting & FAQs
Issue 1: "My reaction reaches 50% conversion and then stops/reverses."
Diagnosis: The Retro-Mannich Reaction. The Mannich reaction is reversible. High temperatures or prolonged reaction times can drive the equilibrium back to the starting materials, especially if the product is not precipitating out of the solution.
-
Fix 1 (Temperature): Do not overheat. If using microwave, strictly limit time to <10 mins.
-
Fix 2 (Workup pH - CRITICAL): Mannich bases are pH-sensitive.[4]
-
Acidic Workup: pH < 4 can hydrolyze the C-N bond.
-
Basic Workup: pH > 10 can cause polymerization of byproducts.
-
Protocol: Neutralize carefully to pH 7–8 using saturated NH₄Cl or NaHCO₃.[4] Keep the mixture cold (0°C) during quenching.
-
Issue 2: "I am getting a cyclic byproduct instead of the aminomethyl phenol."
Diagnosis: Benzoxazine Formation. If you are using a primary amine and paraformaldehyde , the initially formed ortho-Mannich base contains a secondary amine hydrogen. This reacts with a second equivalent of formaldehyde to close the ring, forming a 1,3-benzoxazine.
-
Fix: If the open-chain Mannich base is desired, use a secondary amine (e.g., dimethylamine, morpholine, piperidine). If you must use a primary amine, use a large excess of the amine (2–3 eq) relative to formaldehyde to statistically favor mono-addition, though this is difficult to control.
Issue 3: "The Paraformaldehyde is not dissolving."
Diagnosis: Depolymerization Failure. Paraformaldehyde is a polymer and must be "cracked" to release reactive formaldehyde.
-
Fix: Add the amine and paraformaldehyde to the solvent first. The basicity of the amine usually catalyzes the depolymerization. If not, add a catalytic amount of NaOH or heat the solvent to 60°C before adding the phenol.
Issue 4: "Low regioselectivity (Ortho/Para mixtures)."
Diagnosis: Lack of directing groups.
-
Ortho-Selective: Use Lewis Acids (e.g., ZnCl₂, Mg(ClO₄)₂) or boronic acids. These coordinate to the phenolic oxygen and the iminium nitrogen, delivering the electrophile to the ortho position via a cyclic transition state.
-
Para-Selective: Use bulky phenols or bulky amines to sterically hinder the ortho position.[5] Alternatively, use supramolecular hosts like
-cyclodextrin which can encapsulate the phenol and expose only the para-position.
Troubleshooting Decision Tree
Use this logic flow to diagnose failures in real-time.
Figure 2: Diagnostic workflow for common Mannich reaction failures.
References
-
BenchChem Technical Support. The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. (Accessed 2024).[3][6] Link
-
BenchChem Troubleshooting. Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. (Accessed 2024).[3][6] Link
-
Rasayan J. Chem. Microwave-Assisted Multi-Component Synthesis of Beta-Amino Ketones via Mannich Reaction Approach Using Heterogeneous SNPs Catalyst. Vol. 10, No. 2, 2017. Link
-
Beilstein J. Org. Chem. Mannich base-connected syntheses mediated by ortho-quinone methides.[7] 2018, 14, 539-567. Link
-
J. Phys. Chem. A. Benzoxazine Formation Mechanism Evaluation by Direct Observation of Reaction Intermediates. 2019. Link[8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. jchr.org [jchr.org]
- 7. BJOC - Mannich base-connected syntheses mediated by ortho-quinone methides [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for the synthesis of Schiff base ligands
Topic: Troubleshooting & Optimization Guide for Imine Condensation
Core Philosophy: Mastering the Equilibrium
Welcome to the technical support center. As researchers, we often treat Schiff base synthesis as a simple "mix and stir" reaction. However, the condensation of a primary amine and a carbonyl compound is a reversible equilibrium governed by thermodynamic control. To succeed, you must manipulate two critical variables: Water Removal and pH Modulation .
The Mechanism & Critical Control Points
The reaction proceeds via a carbinolamine intermediate.[1][2] The formation of this intermediate requires a nucleophilic amine, but its dehydration to the imine requires acid catalysis.[1][2][3] This creates a paradox:
-
Too Acidic (pH < 3): The amine is protonated (
), losing its nucleophilicity. The reaction stops. -
Too Basic (pH > 6): The leaving group (
) is poor, making the dehydration step rate-limiting and slow.
Optimal Window: The reaction thrives at pH 4–5 .
Figure 1: Mechanistic pathway highlighting the delicate balance between amine nucleophilicity and acid-catalyzed dehydration.[1]
Troubleshooting Guide (Q&A)
Scenario A: "I have no precipitate. The solution is clear."
Diagnosis: The equilibrium favors the reactants, or the product is too soluble in the chosen solvent. Corrective Actions:
-
Force the Equilibrium:
-
Dean-Stark Trap: If using non-polar solvents (Toluene/Benzene), reflux with a Dean-Stark trap to physically remove water via azeotropic distillation [1].
-
Molecular Sieves: For ethanol/methanol reactions, add activated 3Å or 4Å molecular sieves directly to the flask. This acts as a chemical "sponge" for the byproduct water.
-
-
Concentration Check: Schiff bases often require high concentrations to precipitate. Evaporate the solvent to 1/3 of its original volume and cool to 0°C.
-
Solvent Polarity Mismatch: If your product has long alkyl chains, it may be too soluble in ethanol. Add cold water dropwise to the stirring ethanol solution to reach the "cloud point," then refrigerate.
Scenario B: "My product 'oiled out' instead of crystallizing."
Diagnosis: This is the most common failure mode, often caused by impurities acting as plasticizers or the presence of flexible alkyl chains preventing lattice formation. Corrective Actions:
-
The Scratch Technique: Cool the oil in an ice bath. Use a glass rod to vigorously scratch the side of the flask at the oil/solvent interface. The microscopic glass shards serve as nucleation sites.
-
Trituration: Decant the supernatant solvent. Add a small amount of a solvent in which the product is insoluble (e.g., cold diethyl ether or hexane) and grind the oil with a spatula until it solidifies.
-
Seed Crystals: If you have even a micro-amount of solid from a previous batch, add it.
-
Neutralization: If you used amine salts (e.g., hydrochloride), ensure you fully neutralized them with a base (like NaOAc or Et3N) before addition. Residual salts can force oiling [2].
Scenario C: "The yield is low (<50%), and I see starting material on TLC."
Diagnosis: Steric hindrance or insufficient activation. Corrective Actions:
-
Catalysis: Add 3-5 drops of Glacial Acetic Acid or a Lewis Acid (like
or ). This polarizes the carbonyl carbon, making it more susceptible to attack. -
Microwave Irradiation: (See Section 4). Thermal heating is often inefficient for bulky ligands. Microwave synthesis provides rapid kinetic energy to overcome steric barriers [3].
Experimental Protocols
Standard Optimization Table: Solvent & Conditions
| Variable | Recommendation | Rationale |
| Solvent (General) | Absolute Ethanol or Methanol | Polar protic solvents stabilize the polar transition state. |
| Solvent (Azeotropic) | Toluene or Cyclohexane | Required for Dean-Stark water removal (Reflux >100°C). |
| Catalyst | Glacial Acetic Acid (cat.)[4] | Maintains pH ~4-5.[5] Avoid strong mineral acids (HCl) which salt out amines. |
| Temperature | Reflux (60-110°C) | Provides activation energy; ensures solubility of reactants. |
| Stoichiometry | 1:1 (or 1:2 for diamines) | Use slight excess (1.1 eq) of the more soluble reagent to drive reaction. |
Advanced Protocol: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Sterically hindered amines or "oiling out" prone substrates.
-
Mix: Grind the aldehyde (1 mmol) and amine (1 mmol) in a mortar with a catalytic amount of solvent (2-3 drops of ethanol).
-
Irradiate: Place in a microwave reactor (or modified domestic microwave with proper venting).
-
Cycle: Irradiate at 150–300W for 30-second bursts. Monitor via TLC between bursts (Total time usually < 3 mins).
-
Workup: The dry solid is often pure enough to wash with cold ether and dry.
-
Validation: This method frequently results in higher yields (85-95%) due to rapid volumetric heating [4].
-
Characterization Validation
You cannot rely solely on melting point. You must validate the formation of the Azomethine Bond (-CH=N-) .
NMR & IR Fingerprints
| Spectroscopy | Feature | Expected Value | Interpretation |
| 1H NMR | Singlet | 8.0 – 9.0 ppm | The diagnostic Azomethine proton.[6][7][8][9] If absent, reaction failed. |
| 1H NMR | Exchange | > 10.0 ppm | Phenolic -OH (if using salicylaldehyde). Disappearance indicates deprotonation/complexation.[8] |
| FT-IR | Stretch | 1600 – 1650 cm⁻¹ | Strong C=N stretch.[5] Distinct from C=O (usually >1700 cm⁻¹). |
Warning: If using Salicylaldehyde, be aware of Keto-Enamine Tautomerism . The proton may shift between the oxygen and nitrogen, complicating NMR interpretation. In solid state, the enol-imine form usually predominates [5].
Interactive Troubleshooting Flowchart
Use this logic gate to determine your next step.
Figure 2: Decision tree for post-reaction workup and isolation.
References
-
BenchChem Technical Support. (2025).[5] Optimizing Schiff Base Formation: Troubleshooting Guide. BenchChem.[5] Link
-
Qin, W., et al. (2013). A Review on Schiff Bases and Their Metal Complexes. Journal of the Saudi Chemical Society. Link
-
Gopalakrishnan, M., et al. (2022). Microwave-Assisted Rapid and Green Synthesis of Schiff Bases.[10][11] ACS Omega. Link
-
Varma, R. S., & Dahiya, R. (2019). Synthesis of Schiff Bases by Non-Conventional Methods.[3][10] SciSpace/Der Pharma Chemica. Link
-
Sinha, D., et al. (2020).[7] Spectroscopic Characterization of Schiff Base Ligands: NMR and IR Studies. Asian Journal of Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijirt.org [ijirt.org]
Technical Support Center: Troubleshooting the Mannich Reaction with tert-Butylamine
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Troubleshooting Guide & Methodology
Overview: The tert-Butyl Paradox in Multicomponent Reactions
The Mannich reaction is a fundamental multicomponent reaction (MCR) used to synthesize β-amino carbonyl compounds. When utilizing primary amines, a notorious failure mode is overalkylation; the resulting secondary amine product is often more nucleophilic than the primary amine starting material, leading to double Mannich additions and unwanted polymerization[1].
However, utilizing tert-butylamine introduces a unique mechanistic paradox. The extreme steric bulk of the tert-butyl group acts as a kinetic shield, naturally preventing overalkylation. Yet, this same steric hindrance severely retards the initial nucleophilic attack of the amine onto formaldehyde, making standard one-pot multicomponent protocols highly inefficient[2]. If the iminium ion does not form rapidly, the enolizable carbonyl will instead undergo competing side reactions, such as aldol condensation. To achieve high selectivity and yield, the reaction must be mechanistically decoupled.
Frequently Asked Questions (FAQs)
Q1: Why is my one-pot Mannich reaction with tert-butylamine yielding mostly unreacted starting material and aldol byproducts? A1: In a standard one-pot setup, the formation of the tert-butyl iminium ion is the rate-limiting step due to steric clash. While the amine struggles to condense with formaldehyde, the enolizable carbonyl is left exposed to the acidic or basic conditions of the reaction medium, allowing the competing aldol condensation pathway to dominate. To resolve this, you must bypass the sluggish in situ formation by utilizing a pre-formed iminium salt[3].
Q2: Do I need to adjust stoichiometry to prevent overalkylation (double Mannich addition) with tert-butylamine? A2: No. Unlike less hindered primary amines (e.g., methylamine), which require slow addition or large excesses of the carbonyl to prevent multiple additions[3], tert-butylamine is self-limiting. The steric bulk of the tert-butyl group on the resulting secondary amine creates a kinetic barrier that effectively blocks any subsequent attack on another electrophile. You can safely use equimolar ratios without risking polymerization.
Q3: How does catalyst and solvent choice impact the activation of a tert-butyl imine? A3: The acidity difference between the catalyst and the iminium ion dictates the extent of proton transfer, which is critical for electrophilic activation[4]. While protic solvents (like ethanol) are classically used to stabilize standard iminium ions, they can hydrogen-bond with the already hindered tert-butyl imine, dampening its reactivity. For tert-butylamine, using an aprotic solvent (e.g., anhydrous dichloromethane) combined with a strong Lewis acid (e.g., BF₃·OEt₂) provides superior, localized activation of the pre-formed imine without the interference of a protic solvent shell.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution when using tert-butylamine.
| Reaction Approach | Reagents | Temperature | Catalyst / Solvent | Major Product | Yield (%) |
| One-pot standard | Carbonyl, t-BuNH₂, CH₂O | 25 °C | None / EtOH | Unreacted + Aldol | < 10% |
| One-pot heated | Carbonyl, t-BuNH₂, CH₂O | 80 °C | HCl (cat.) / EtOH | Aldol + Aminal | 15–20% |
| Pre-formed Imine | Carbonyl, t-BuN=CH₂ | 25 °C | None / DCM | Mannich Base | 40–50% |
| Pre-formed Imine + Acid | Carbonyl, t-BuN=CH₂ | 0 to 25 °C | BF₃·OEt₂ / DCM | Mannich Base | > 85% |
Experimental Protocol: Highly Selective Synthesis via Pre-formed Iminium
To guarantee scientific integrity, this protocol is designed as a self-validating system . By decoupling the iminium formation from the nucleophilic addition, you eliminate the variables that lead to aldol byproducts.
Phase 1: Pre-formation of the tert-Butyl Iminium Electrophile
-
Setup: In an oven-dried, argon-purged round-bottom flask equipped with a Dean-Stark trap, add tert-butylamine (1.0 equiv) and paraformaldehyde (1.1 equiv) in anhydrous toluene (0.5 M).
-
Condensation: Heat the mixture to reflux.
-
Validation: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water has been collected (typically 2–3 hours). This visual confirmation ensures complete conversion to the tert-butyl imine.
-
Isolation: Concentrate the solution under reduced pressure to remove toluene and unreacted volatile amine. Redissolve the crude imine in anhydrous dichloromethane (DCM).
Phase 2: Lewis Acid Activation and Nucleophilic Addition
-
Activation: Cool the DCM solution of the pre-formed imine to 0 °C. Dropwise, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 equiv). Stir for 15 minutes to allow the Lewis acid to coordinate and activate the imine into a highly electrophilic iminium species.
-
Addition: Slowly add the enolizable carbonyl compound (1.0 equiv) dissolved in a minimal amount of DCM.
-
Propagation: Allow the reaction to slowly warm to room temperature.
-
Validation: Monitor via TLC (stain with ninhydrin). The disappearance of the carbonyl spot confirms the success of the nucleophilic attack.
Phase 3: Workup and Purification
-
Quench: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid.
-
Acid-Base Extraction (Self-Validating Purification):
-
Extract the organic layer with 1M HCl. The desired Mannich base (a secondary amine) will protonate and partition into the aqueous layer, leaving any neutral aldol byproducts or unreacted carbonyl in the organic layer.
-
Separate the aqueous layer, basify it with 2M NaOH to pH 10, and back-extract with fresh DCM.
-
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure tert-butyl Mannich base.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the reaction, highlighting how steric bulk and pre-formation dictate the selectivity of the pathway.
Mechanistic pathway of tert-butylamine Mannich reaction highlighting selectivity controls.
References
-
Steroid diversification by multicomponent reactions. Reguera, L., Attorresi, C. I., Ramírez, J. A., & Rivera, D. G. Beilstein Journal of Organic Chemistry, 2019, 15, 1236–1256. Available at:[Link]
-
Mechanism-Guided Studies of Brønsted Acid and Base Organocatalysis. Lindsay, A. G. Durham e-Theses, Durham University, 2010. Available at:[Link]
Sources
Validation & Comparative
A Comparative Guide: 2-[(Tert-butylamino)methyl]phenol vs. Traditional Schiff Base Ligands in Catalysis
Executive Summary
In modern transition-metal catalysis, ligand design dictates the efficiency, selectivity, and stability of the active metal center. While traditional Schiff bases (imine-phenols like Salen or Salicylaldimine) have historically dominated coordination chemistry, their reduced counterparts—specifically aminomethylphenols such as 2-[(tert-butylamino)methyl]phenol —offer distinct mechanistic advantages[1]. This guide provides an objective, data-driven comparison between these two ligand classes, analyzing their structural causality, synthetic workflows, and comparative performance in catalytic applications.
Structural & Electronic Causality: The Imine vs. Amine Paradigm
The fundamental divergence in catalytic behavior between a traditional Schiff base and 2-[(tert-butylamino)methyl]phenol stems from the nature of the nitrogen-carbon linkage[2].
-
Conformational Flexibility: Traditional Schiff bases possess a rigid -C=N- double bond. This
hybridization enforces a planar geometry, often restricting the coordinated metal (e.g., Cu, Ni, Ti) to square planar or rigid octahedral configurations. In contrast, the reduction of the imine to a secondary amine (-CH2-NH-) in 2-[(tert-butylamino)methyl]phenol introduces an hybridized methylene bridge. This single bond permits free rotation, allowing the ligand to adopt non-planar, flexible conformations that can dynamically shift during a catalytic cycle to accommodate bulky substrates[2]. -
Electronic Modulation: The secondary amine acts as a stronger
-donor compared to the imine nitrogen. This enhanced electron density at the metal center facilitates oxidative addition steps and stabilizes higher oxidation states during redox catalysis[3]. -
Hydrolytic Stability: The electrophilic carbon of the imine bond is notoriously susceptible to nucleophilic attack and hydrolysis in aqueous or acidic media. The saturated methylene bridge in the reduced Schiff base is hydrolytically inert, enabling its use in biphasic aqueous catalysis and green chemistry applications[1].
Structural causality: Rigid imine bonds vs. flexible amine linkages in metal coordination.
Comparative Catalytic Performance
The structural differences directly translate to performance metrics in various catalytic domains.
Biomimetic Oxidation
Copper(II) complexes of reduced Schiff bases exhibit superior activity in mimicking enzymes like phenoxazinone synthase and phosphatase. The flexibility of the amine-phenol ligand accommodates the geometric transition from Cu(II) (square planar/distorted octahedral) to Cu(I) (tetrahedral) during the redox cycle without ligand dissociation. Experimental data demonstrates that reduced Schiff base complexes favor a highly efficient metal-centered redox pathway, whereas rigid imine analogues are often restricted to slower, ligand-centered radical pathways[2].
Polymerization (Ring-Opening & Olefin)
In the ring-opening polymerization (ROP) of lactides, Ti, Zr, and Zn complexes utilizing 2-[(tert-butylamino)methyl]phenol act as highly efficient initiators. The bulky tert-butyl group provides critical steric hindrance that prevents the formation of inactive catalyst dimers. Simultaneously, the flexible amine backbone allows the metal center to open a coordination site for monomer insertion, a process often hindered by the rigidity of traditional Salen ligands[4].
Quantitative Comparison Summary
| Feature | Traditional Schiff Base (Imine-Phenol) | Reduced Schiff Base (Amine-Phenol) | Catalytic Impact |
| Nitrogen Linkage | -C=N- ( | -CH2-NH- ( | Determines ligand flexibility and metal geometry[2]. |
| Coordination Geometry | Rigid, strictly planar | Flexible, non-planar | Flexible ligands open coordination sites for bulky substrates[3]. |
| Hydrolytic Stability | Low (prone to hydrolysis) | High (stable in water/acid) | Enables biphasic and green aqueous catalysis[1]. |
| Biomimetic Oxidation | Restricted to ligand-centered radical pathways | Promotes metal-centered redox pathways | Flexible ligands accommodate Cu(I)/Cu(II) redox shifts[2]. |
| Polymerization Initiation | Prone to catalyst dimerization | Highly active (sterically hindered) | Prevents aggregation; facilitates monomer insertion[4]. |
Experimental Methodologies: Synthesis & Preparation Workflows
The preparation of 2-[(tert-butylamino)methyl]phenol can be achieved via two distinct, self-validating pathways. The choice of protocol impacts the environmental footprint and scalability of the catalyst preparation.
Protocol A: One-Pot Aqueous Mannich Reaction (Green Synthesis)
This protocol leverages the hydrophobic effect to drive the reaction to completion without organic solvents or metal catalysts[1].
-
Reagent Mixing: In a reaction vessel, combine 1.0 equivalent of phenol and 1.1 equivalents of aqueous formaldehyde (37% w/w).
-
Amine Addition: Slowly add 1.1 equivalents of tert-butylamine under continuous stirring at room temperature.
-
Phase Separation: Allow the mixture to stir for 12-24 hours. The causality of the reaction relies on the product's hydrophobicity: as the aminomethylphenol forms, it separates from the aqueous phase as a pale oil.
-
Isolation: Extract the distinct hydrophobic product phase. Wash with distilled water to remove unreacted formaldehyde and amine.
-
Validation: Confirm the structure via
H-NMR, specifically looking for the disappearance of the aldehyde/imine protons and the emergence of the methylene (-CH2-) singlet around 3.8-4.0 ppm[5].
Protocol B: Reductive Amination of Salicylaldehyde (Traditional Route)
For researchers starting from existing Schiff base inventories, this two-step protocol ensures complete conversion[5].
-
Condensation: Reflux salicylaldehyde (1.0 eq) and tert-butylamine (1.0 eq) in dry ethanol for 2 hours. Remove water via a Dean-Stark trap to drive imine formation.
-
Cooling & Reduction: Cool the isolated Schiff base solution to 0°C in methanol.
-
Hydride Attack: Slowly add sodium borohydride (NaBH
, 2.0 eq) in small portions. The causality here is the nucleophilic attack of the hydride on the electrophilic imine carbon. -
Quenching: Stir for 1 hour, then quench with a few drops of concentrated KOH or water to neutralize excess NaBH
. -
Extraction: Extract with dichloromethane, dry over anhydrous Na
SO , and evaporate the solvent to yield the reduced Schiff base.
Self-validating synthetic workflows for 2-[(tert-butylamino)methyl]phenol preparation.
Conclusion & Future Outlook
While traditional Schiff bases remain foundational in coordination chemistry, the transition to reduced Schiff bases like 2-[(tert-butylamino)methyl]phenol offers a strategic advantage in catalytic systems requiring geometric flexibility, enhanced electron donation, and hydrolytic stability. As the field moves toward green catalysis and complex biomimetic architectures, the amine-phenol ligand class provides a highly tunable, robust framework for next-generation catalyst design.
References
-
Mandal, A., et al. "Structure and synthesis of copper-based Schiff base and reduced Schiff base complexes: a combined experimental and theoretical investigation of biomimetic catalytic activity." Dalton Transactions (RSC Publishing), 2020. URL: [Link]
-
Kerton, F. M., et al. "Synthesis of amine-phenol ligands in water – a simple demonstration of a hydrophobic effect." Green Chemistry Letters and Reviews (Taylor & Francis), 2008. URL: [Link]
-
"Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives." Oriental Journal of Chemistry, 2018. URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Structure and synthesis of copper-based Schiff base and reduced Schiff base complexes: a combined experimental and theoretical investigation of biomimetic catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Structure and synthesis of copper-based Schiff base and reduced Schiff base complexes: a combined experimental and theoretical investigation of biomimetic catalytic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Structural Validation of 2-[(Tert-butylamino)methyl]phenol: X-ray Crystallography vs. Spectroscopic Techniques
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound such as 2-[(Tert-butylamino)methyl]phenol, a versatile ligand in coordination chemistry, understanding its precise atomic arrangement is paramount for predicting its reactivity, biological activity, and stability.[1] This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural validation of 2-[(Tert-butylamino)methyl]phenol.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography offers unparalleled, high-resolution insight into the atomic arrangement of a crystalline solid, providing precise bond lengths, bond angles, and information about crystal packing.[1][5] For a molecule like 2-[(Tert-butylamino)methyl]phenol, this technique would definitively confirm the connectivity of the tert-butylamino, methyl, and phenol groups, as well as reveal the influence of intermolecular forces, such as hydrogen bonding involving the phenolic hydroxyl group, on the overall crystal lattice.[1]
Experimental Protocol: X-ray Crystallography of 2-[(Tert-butylamino)methyl]phenol
The successful application of single-crystal X-ray diffraction hinges on the preparation of a high-quality single crystal.[5]
Step 1: Crystal Growth
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. A well-ordered, single crystal will diffract X-rays uniformly, leading to a clear and interpretable diffraction pattern.
-
Protocol:
-
Synthesize 2-[(Tert-butylamino)methyl]phenol, for instance, through the Mannich reaction, which involves the condensation of a phenol, formaldehyde, and a primary or secondary amine.[1]
-
Purify the compound using techniques such as column chromatography or recrystallization to achieve high purity.
-
Employ slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at room temperature. The slow rate of evaporation allows for the ordered growth of a single crystal.
-
Step 2: Data Collection
-
Rationale: The diffraction pattern contains the information necessary to determine the electron density distribution within the crystal, which in turn reveals the atomic positions.
-
Protocol:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of X-rays, typically from a copper or molybdenum source.
-
Rotate the crystal in the X-ray beam and collect the diffraction data using a detector.
-
Step 3: Structure Solution and Refinement
-
Rationale: Mathematical methods are used to translate the diffraction data into a three-dimensional model of the molecule.
-
Protocol:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Caption: Workflow for X-ray Crystallographic Analysis.
Spectroscopic Alternatives: NMR and Mass Spectrometry
While X-ray crystallography provides a definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for structural elucidation in solution and for providing complementary information.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic compounds in solution.[8][9] It provides detailed information about the chemical environment of atoms, their connectivity, and the number of different types of protons and carbons.[9][10][11]
Step 1: Sample Preparation
-
Rationale: A homogeneous solution is required for high-resolution NMR spectra.
-
Protocol:
-
Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Step 2: Data Acquisition
-
Rationale: Different NMR experiments provide different types of structural information.
-
Protocol:
-
Acquire a ¹H NMR spectrum to identify the different types of protons and their relative numbers.
-
Acquire a ¹³C NMR spectrum to identify the different types of carbon atoms.
-
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine proton-carbon connectivities.[12]
-
Step 3: Spectral Interpretation
-
Rationale: The chemical shifts, coupling constants, and correlation peaks in the NMR spectra are used to piece together the molecular structure.
-
Protocol:
-
Analyze the chemical shifts in the ¹H and ¹³C NMR spectra to identify the functional groups present.
-
Interpret the splitting patterns (multiplicity) in the ¹H NMR spectrum to determine the number of neighboring protons.
-
Use the 2D NMR data to confirm the connectivity between different parts of the molecule.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[14][15]
Step 1: Sample Introduction and Ionization
-
Rationale: The sample must be ionized to be analyzed by the mass spectrometer.
-
Protocol:
-
Introduce the sample into the mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).[16]
-
Ionize the sample using a suitable technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[7][17]
-
Step 2: Mass Analysis
-
Rationale: The mass analyzer separates the ions based on their m/z ratio.
-
Protocol:
-
The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions, and a detector measures their abundance.
-
Step 3: Data Interpretation
-
Rationale: The mass spectrum provides information about the molecular weight and, through fragmentation, the structure of the molecule.
-
Protocol:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule and its fragments.[15]
-
Caption: Workflow for Mass Spectrometry Analysis.
Comparative Analysis
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity, chemical environment of atoms, stereochemistry (in solution) | Molecular weight, elemental composition (HRMS), fragmentation patterns |
| Strengths | Unambiguous structure determination | Provides detailed structural information in solution, non-destructive | High sensitivity, provides molecular weight information, can be coupled to separation techniques |
| Limitations | Requires a high-quality single crystal, structure is in the solid state | Lower sensitivity than MS, can be complex for large molecules | Does not provide direct 3D structure, fragmentation can be complex |
| Application to 2-[(Tert-butylamino)methyl]phenol | Would provide the definitive solid-state conformation and intermolecular interactions. | Would confirm the connectivity of the atoms and provide information about the solution-state structure. | Would confirm the molecular weight and provide fragmentation data consistent with the proposed structure. |
Conclusion
The structural validation of 2-[(Tert-butylamino)methyl]phenol, as with any small molecule in a research and development pipeline, is best achieved through a combination of analytical techniques. X-ray crystallography remains the unequivocal method for determining the absolute three-dimensional structure in the solid state. However, the challenges associated with obtaining suitable single crystals make complementary techniques essential. NMR spectroscopy provides invaluable and detailed information about the molecular structure in solution, while mass spectrometry offers high sensitivity for determining molecular weight and fragmentation patterns.
For a comprehensive and robust structural validation, an integrated approach is recommended. The initial characterization by NMR and MS can confirm the successful synthesis and provide strong evidence for the proposed structure. Subsequent single-crystal X-ray diffraction, when feasible, provides the ultimate and unambiguous proof of the molecular architecture. This multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for further studies into the chemical and biological properties of 2-[(Tert-butylamino)methyl]phenol.
References
-
Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). National Institutes of Health. [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. [Link]
-
Mass Spectrometry-Based Tissue Imaging of Small Molecules. (n.d.). National Institutes of Health. [Link]
-
NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]
-
Small molecule analysis using MS. (n.d.). Bioanalysis Zone. [Link]
-
Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). Institute of Chemistry, Academia Sinica. [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. [Link]
-
NMR spectroscopy - An Easy Introduction. (2020, January 31). Chemistry Steps. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. [Link]
-
Spectroscopic, Crystallographic and Thermal Comparison of Two Asymmetric Tridentate Schiff Base Molecules. (2025, December 31). ResearchGate. [Link]
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. (2019, December 1). SciSpace. [Link]
-
Spectroscopic, Crystallographic and Thermal Comparison of Two Asymmetric Tridentate Schiff Base Molecules. (2024, December 30). DergiPark. [Link]
-
Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders. (2021, October 2). MDPI. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). National Institutes of Health. [Link]
-
Spectroscopic and biological activity studies on tridentate Schiff base ligands and their transition metal complexes. (2011, June 15). European Journal of Chemistry. [Link]
-
NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2014, August). Journal of Natural Products. [Link]
-
Synthesis, characterization and computational studies of (E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butylphenol. (n.d.). Semantic Scholar. [Link]
-
The crystal structure of (E)-2-((tert-butylimino)methyl)-4-chlorophenol, C11H14ClNO. (2021, September 23). SciSpace. [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022, September 30). MDPI. [Link]
-
SYNTHESIS, CHARACTERIZATION OF SOME NOVEL SCHIFF BASE LIGAND METAL COMPLEXES: SPECTRAL, THERMAL ANALYSIS, XRD AND ANTIMICROBIAL STUDIES. (2025, December 9). International Journal of Chemistry Research. [Link]
-
Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018, October 4). ResearchGate. [Link]
-
(PDF) SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDIES OF (E)-2-{[(2-AMINOPYRIDIN-3-YL) IMINO]-METHYL}-4,6-DI-TERT-BUTYLPHENOL. (2026, February 26). ResearchGate. [Link]
-
Reaction of 2,4-Di-tert-butyl-6-[(dimethylamino)methyl]phenol with diazabicyclo[5.4.0]undec-7-ene. (n.d.). Academia.edu. [Link]
-
2-(Tert-butyliminomethyl)phenol;copper | C22H30CuN2O2 | CID 423125. (n.d.). PubChem. [Link]
-
(PDF) Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. (2012, June 9). ResearchGate. [Link]
-
Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. (n.d.). National Institutes of Health. [Link]
-
(PDF) Crystal structure of [2-({[2-(dimethylamino-κN)ethyl]imino-κN}methyl)phenolato-κO](1,10-phenanthroline-κ N,N′)copper(II) perchlorate. (n.d.). ResearchGate. [Link]
-
Crystal structure of 2-{[(2-chlorophenyl)-imino]methyl}phenol. (2015, January 1). The University of Aberdeen Research Portal. [Link]
Sources
- 1. 2-[(Tert-butylamino)methyl]phenol | 60399-04-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. International Journal of Nature and Life Sciences » Submission » Spectroscopic, Crystallographic and Thermal Comparison of Two Asymmetric Tridentate Schiff Base Molecules [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. zefsci.com [zefsci.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
Performance Comparison Guide: 2-[(Tert-butylamino)methyl]phenol vs. Salen Ligands in Catalysis and Medicinal Chemistry
For researchers and drug development professionals, selecting the appropriate ligand framework is the foundational step in designing highly active catalysts and novel pharmacophores. This guide provides an objective, in-depth comparison of two highly distinct but equally critical ligand classes: 2-[(Tert-butylamino)methyl]phenol (a bidentate aminophenol) and Salen ligands (tetradentate bis-Schiff bases).
By analyzing their structural dynamics, catalytic performance, and biological applications, this guide serves as a comprehensive resource for rational ligand selection.
Structural and Coordination Dynamics
The fundamental divergence in the performance of these two ligands stems from their denticity and steric profiles.
2-[(Tert-butylamino)methyl]phenol: Flexible Bidentate Shielding
2-[(Tert-butylamino)methyl]phenol incorporates a phenol ring, a secondary amine, and a sterically demanding tert-butyl group, making it a highly effective bidentate [N,O]-donor ligand 1.
-
Causality of Sterics: The bulky tert-butyl group on the nitrogen atom is not merely a structural feature; it is a critical design choice. In early transition metal chemistry (e.g., Titanium or Zirconium), highly oxophilic metal centers tend to aggregate into inactive oxygen-bridged dimers (
-oxo dimers). The tert-butyl group provides intense steric shielding, forcing the metal to remain in a highly active, mononuclear state. -
Coordination Geometry: Because it is bidentate, it typically forms bis- or tris-chelate complexes (
or ), allowing for flexible coordination geometries (octahedral or trigonal bipyramidal) depending on the metal's oxidation state.
Salen Ligands: Rigid Tetradentate Control
Salen ligands are synthesized via the condensation of salicylaldehyde and ethylenediamine, forming a tetradentate [N2O2] C2-symmetric framework 2.
-
Causality of Rigidity: The tetradentate nature forces the coordinated metal (e.g., Mn, Co, Cr) into a rigid equatorial plane. This structural lockdown leaves only the axial positions open for substrate coordination.
-
Chiral Transfer: By introducing chiral centers onto the ethylenediamine backbone (as seen in Jacobsen's catalyst), steric bulk is projected directly into the axial binding pathways. This forces incoming substrates into a singular enantiomeric transition state, resulting in exceptionally high enantiomeric excess (ee).
Fig 1: Structural logic dictating the catalytic pathways of Aminophenol and Salen ligands.
Catalytic Performance Comparison
Polymerization and Small Molecule Activation
Aminophenol-based ligands have a tremendous impact on homogeneous catalysis and small molecule activation 3. Complexes of 2-[(Tert-butylamino)methyl]phenol with Group 4 metals (Ti, Zr) are highly active for the Ring-Opening Polymerization (ROP) of cyclic esters (like L-lactide). The steric bulk prevents catalyst deactivation, allowing for "living" polymerization with precise control over molecular weight and low polydispersity indices (PDI). Furthermore, the redox non-innocent nature of aminophenols allows them to act as electron reservoirs, enabling unique oxidative addition pathways 3.
Asymmetric Catalysis
Conversely, Salen ligands dominate the field of asymmetric catalysis. The rigid tetradentate pocket stabilizes high-valent metal intermediates, such as the
Medicinal Chemistry and Biological Activity
Beyond catalysis, both ligand frameworks play pivotal roles in drug development, albeit through entirely different mechanisms.
2-[(Tert-butylamino)methyl]phenol as a Pharmacophore
The core structure of 2-[(tert-butylamino)methyl]phenol is deeply embedded in modern pharmacology. It serves as the primary pharmacophore in Albuterol (Salbutamol) , a selective beta-2 adrenergic receptor agonist used globally for asthma and COPD treatment [[4]](). Additionally, modifications of the tert-butylaminomethyl phenol moiety have been utilized to develop potent antimalarial agents (e.g., amodiaquine analogues) that overcome chloroquine resistance 5. The basic secondary amine ensures optimal binding within the receptor pockets, while the phenol acts as a critical hydrogen bond donor.
Salen-Metal Complexes in Oncology and Antimicrobials
Metal-salen complexes are heavily explored for their biological activity. Recent structure-activity relationship studies have demonstrated that Salen-Iron(III) and Salen-Nickel(II) complexes exhibit potent antibacterial effects against MRSA (Methicillin-resistant Staphylococcus aureus) 6. Furthermore, these complexes are currently under intense investigation in oncology for their ability to induce ferroptosis —an iron-dependent form of programmed cell death—offering a novel pathway to target apoptosis-resistant cancer cells [[6]]().
Quantitative Performance Data
The following table summarizes the comparative operational metrics of both ligand classes.
| Performance Metric | 2-[(Tert-butylamino)methyl]phenol | Salen Ligands |
| Denticity & Donor Set | Bidentate (N, O) | Tetradentate (N2, O2) |
| Typical Metal Stoichiometry | 2:1 or 3:1 (Ligand:Metal) | 1:1 (Ligand:Metal) |
| Primary Catalytic Application | Ring-Opening Polymerization (ROP) | Asymmetric Epoxidation, HKR |
| Preferred Metal Centers | Early Transition (Ti, Zr, Al) | Late/Mid Transition (Mn, Co, Cr) |
| Typical TOF (Catalysis) | ||
| Biological Application | Pharmacophore in Bronchodilators | Antimicrobial, Ferroptosis Induction |
| Redox Behavior | Redox non-innocent (Electron reservoir) | Generally redox-innocent ligand |
Experimental Workflows: Catalyst Synthesis and Evaluation
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems designed to confirm catalyst formation and activity.
Protocol A: Synthesis & ROP Evaluation of a Ti-Aminophenolate Catalyst
-
Ligand Deprotonation: Dissolve 2-[(Tert-butylamino)methyl]phenol in dry toluene at -78 °C. Slowly add 1.0 equivalent of n-BuLi.
-
Causality: Deprotonating the phenol increases the nucleophilicity of the oxygen, ensuring rapid, quantitative metalation without generating corrosive HCl byproducts.
-
-
Metalation: Dropwise add 0.5 equivalents of
. Allow the mixture to warm to room temperature. The steric bulk of the tert-butyl groups prevents the formation of inactive Ti-O-Ti dimers, yielding a mononuclear complex. -
Catalytic Assay (Self-Validation): Introduce L-lactide monomer to the catalyst solution. Extract aliquots at 10-minute intervals and quench with wet methanol.
-
Validation: Analyze aliquots via
NMR. The disappearance of the monomer's methine proton signal (approx. 5.0 ppm) validates catalytic turnover. Subsequent Gel Permeation Chromatography (GPC) must show a linear relationship between conversion and molecular weight to confirm a controlled, "living" polymerization.
Protocol B: Synthesis & Epoxidation Evaluation of a Mn-Salen Catalyst
-
Condensation: Reflux 2.0 equivalents of salicylaldehyde with 1.0 equivalent of chiral 1,2-diaminocyclohexane in ethanol to yield the
ligand. -
Complexation & Oxidation: Add
and reflux. Expose the solution to air in the presence of LiCl.-
Causality: The acetate acts as an internal base to deprotonate the phenols, driving the formation of the Mn(II) complex. Air oxidation rapidly converts this to the catalytically active Mn(III)-Salen chloride species.
-
-
Catalytic Assay (Self-Validation): React styrene with an oxidant (e.g., NaOCl) in the presence of 5 mol% of the Mn-Salen catalyst at 4 °C.
-
Validation: Analyze the organic phase using Chiral Gas Chromatography (GC). The presence of styrene oxide validates activity, while the integration of the enantiomeric peaks directly validates the chiral transfer efficiency (ee) of the rigid Salen framework.
Fig 2: Self-validating experimental workflow for catalyst synthesis and evaluation.
References
- Structural Features and Fundamental Chemical Reactivity of 2-[(Tert-butylamino)methyl]phenol, Benchchem.
- Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands, Der Pharma Chemica.
- Salen ligand - Wikipedia, Wikimedia Found
- Salbutamol | C13H21NO3 | CID 2083 - PubChem, N
- Synthesis, antimalarial activity, and preclinical pharmacology of a novel series of 4'-fluoro and 4'-chloro analogues, SciSpace.
- Investigating the antibacterial activity of salen/salophene metal complexes: Induction of ferroptosis as part of the mode of action, ResearchG
Sources
- 1. 2-[(Tert-butylamino)methyl]phenol | 60399-04-4 | Benchchem [benchchem.com]
- 2. Salen ligand - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Assessing the purity of synthesized "2-[(Tert-butylamino)methyl]phenol"
An In-Depth Technical Guide to the Purity Assessment of Synthesized 2-[(Tert-butylamino)methyl]phenol
For researchers, scientists, and drug development professionals, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and the meticulous assessment of its purity. For a molecule like 2-[(Tert-butylamino)methyl]phenol, a versatile ligand and building block, ensuring its purity is paramount for the reliability of downstream applications, from catalysis to preclinical studies.
This guide provides a comprehensive, multi-faceted strategy for evaluating the purity of synthesized 2-[(Tert-butylamino)methyl]phenol. We will move beyond simple procedural lists to explain the scientific rationale behind selecting a suite of orthogonal analytical techniques. This self-validating system ensures that what you think you have in the vial is, with the highest degree of confidence, what is actually there.
The Synthetic Landscape: Anticipating Potential Impurities
The most common and efficient route to 2-[(Tert-butylamino)methyl]phenol is the Mannich reaction.[1] This three-component condensation involves phenol, formaldehyde, and tert-butylamine. Understanding this pathway is crucial as it allows us to predict the likely process-related impurities that must be separated and identified.
Caption: Predicted impurities from the Mannich synthesis of 2-[(Tert-butylamino)methyl]phenol.
The primary impurities to anticipate are:
-
Unreacted Starting Materials: Residual phenol and tert-butylamine.
-
Regioisomers: While the ortho position is favored, the para-substituted isomer (4-[(Tert-butylamino)methyl]phenol) can form.
-
Polysubstitution Products: Reaction at multiple sites on the phenol ring can lead to disubstituted products like 4,6-bis[(Tert-butylamino)methyl]phenol.
-
By-products: Self-polymerization of formaldehyde or side reactions involving intermediates.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., methanol, ethanol, toluene).
A robust analytical workflow must be capable of separating and identifying all these potential contaminants from the target molecule.
A Multi-Detector Approach: The Orthogonal Purity Assessment Workflow
No single analytical technique can provide a complete picture of a compound's purity. We rely on an orthogonal approach, using multiple methods that measure different physicochemical properties of the molecule. This strategy minimizes the risk of an impurity co-eluting or being otherwise masked by the main compound in a single analysis.
Sources
Cross-Validation of Analytical Methods for Aminophenol Derivatives: A Comprehensive Technical Guide
Introduction: The Imperative of Analytical Rigor
In the realm of drug development and quality control, aminophenol derivatives—most notably paracetamol (acetaminophen) and its primary hydrolytic degradation product, p-aminophenol (PAP)—demand rigorous analytical monitoring. While paracetamol is a ubiquitous analgesic, PAP is a highly toxic, nephrotoxic impurity that can emerge during synthesis or as a degradation product during storage [2]. Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) strictly limit PAP to 50 ppm in drug substances.
When transitioning a drug through clinical phases or transferring assays between laboratories, cross-validation becomes a critical regulatory requirement (ICH M10 guidelines). It ensures data consistency and reliability when results from different analytical procedures or platforms are compared or combined [1]. This guide objectively compares the leading analytical platforms for aminophenol derivatives and provides a self-validating protocol for method cross-validation.
Mechanistic Basis for Method Selection
Choosing the correct analytical platform requires understanding the specific chemical behavior of aminophenols in different matrices.
-
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection): The industry standard for bulk formulation assays. It relies on the strong chromophore of the phenolic ring (absorbing around 215 nm). While robust and cost-effective, it often lacks the sensitivity required to quantify trace PAP in complex biological matrices without extensive sample cleanup.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for pharmacokinetic (PK) studies. By isolating specific mass-to-charge (m/z) precursor ions and fragmenting them into product ions, LC-MS/MS provides unparalleled specificity. It is essential for multiplexing paracetamol and its metabolites (e.g., glucuronide and sulfate conjugates) from minimal sample volumes [3].
-
Fluorimetric Assays: Highly specialized techniques that utilize derivatization to make PAP fluorescent. This method bypasses the high instrumentation cost of MS while achieving extreme sensitivity for trace degradants in formulated tablets [4].
Hydrolytic degradation of paracetamol to PAP and NAPQI-mediated toxicity pathways.
Quantitative Performance Comparison
To objectively evaluate these platforms, we must look at their experimental performance metrics. The following table synthesizes validation data across different methodologies for aminophenol derivatives.
| Analytical Method | Target Analyte | Linear Range | Limit of Detection (LOD) | Key Advantage | Matrix |
| HPLC-UV | Paracetamol / PAP | 5.0 - 150 µg/mL | ~0.25 µg/mL | High robustness, low cost | Bulk / Tablets |
| U(H)PLC-MS | Paracetamol & Metabolites | 16.0 - 200 µg/mL | < 16.0 µg/mL | Minimal sample volume (5 µL) | Plasma / Serum |
| LC-MS/MS | Trace PAP Impurity | 0.44 - 16.0 µg/mL | < 0.44 µg/mL | High specificity, multiplexing | Plasma |
| Fluorimetry | p-Aminophenol (PAP) | 0.029 - 0.22 µg/mL | 0.0061 µg/mL | Extreme sensitivity for trace PAP | Tablets |
Step-by-Step Cross-Validation Protocol (HPLC-UV vs. LC-MS/MS)
When transitioning an assay from HPLC-UV to LC-MS/MS, the protocol must be designed as a self-validating system . This means the experiment inherently controls for its own variables, proving that any observed difference is due to the analyte concentration, not matrix interference or instrument drift.
Phase 1: Preparation of the Self-Validating Matrix
-
Aliquot 50 µL of blank biological matrix (e.g., human plasma).
-
Spike the sample with Paracetamol-d4 (a stable isotope-labeled internal standard) to a final concentration of 10 µg/mL.
-
Causality: The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical method development [5]. Because Paracetamol-d4 is chemically identical to the analyte, it co-elutes chromatographically but is differentiated by mass. It experiences identical matrix suppression/enhancement during ionization, acting as an internal self-correcting mechanism for MS fluctuations.
-
-
Extract via protein precipitation using 150 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes and transfer the supernatant to an autosampler vial.
Phase 2: Calibration and Quality Control (QC) Stratification
-
Generate a calibration curve using 6-8 non-zero standards (e.g., 0.5 to 50 µg/mL).
-
Causality: Establishes the linear dynamic range. Utilizing a
weighting factor in linear regression corrects for heteroscedasticity (increasing variance at higher concentrations), ensuring accurate quantification at the lower limit of quantification (LLOQ).
-
-
Prepare QC samples at Low (LQC), Medium (MQC), and High (HQC) concentrations.
-
Causality: Stratified QCs validate the method's accuracy across the entire operational spectrum, preventing curve overfitting and ensuring run-to-run validity.
-
Phase 3: Incurred Sample Reanalysis (ISR)
-
Select a minimum of 20 incurred biological samples (samples obtained from dosed subjects, not spiked blanks).
-
Analyze the identical samples using both Method A (HPLC-UV) and Method B (LC-MS/MS).
-
Causality: Spiked samples cannot replicate true biological complexity, such as in vivo protein binding or the presence of unpredicted circulating metabolites (e.g., glucuronide conjugates). ISR proves the analytical methods perform equivalently in real-world scenarios, avoiding false equivalency.
-
Phase 4: Statistical Evaluation
-
Calculate the percentage difference for each incurred sample using the formula: [(Method B - Method A) / Mean] * 100.
-
Apply ICH M10 Acceptance Criteria: At least 67% of the incurred samples must yield a difference within ±20%.
Logical workflow for analytical method cross-validation per ICH M10 guidelines.
References
- A Researcher's Guide to Cross-Validation of Bioanalytical Methods for Acetaminophen. Benchchem.
- Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC. RSC Publishing.
- The analysis of acetaminophen (paracetamol) and seven metabolites in rat, pig and human plasma by U(H)PLC-MS. ResearchGate.
- Validation of a fluorimetric assay for 4-aminophenol in paracetamol formulations. ResearchGate.
- A Comparative Guide to the Cross-Validation of Analytical Methods for Paracetamol Quantification Utilizing Paracetamol-d4. Benchchem.
Benchmarking the Catalytic Efficiency of "2-[(Tert-butylamino)methyl]phenol" Complexes
Executive Summary
This guide evaluates the catalytic performance of 2-[(Tert-butylamino)methyl]phenol (TBAMP) based metal complexes, specifically focusing on their application in the Ring-Opening Polymerization (ROP) of cyclic esters like rac-lactide (rac-LA) .
While Tin(II) Octoate (
Ligand Architecture & Mechanistic Insight
The TBAMP ligand functions as a bidentate monoanionic
Coordination Structure
The ligand typically forms homoleptic
Figure 1: Coordination architecture of the TBAMP-Zn complex. The tert-butyl group shields the active metal center, influencing approach vectors for incoming monomers.
Catalytic Cycle (Coordination-Insertion)
The polymerization proceeds via a coordination-insertion mechanism. The rate-determining step (RDS) is often the nucleophilic attack of the metal-alkoxide on the coordinated monomer.
Figure 2: The Coordination-Insertion mechanism. The TBAMP ligand remains coordinated throughout, directing stereochemistry via the amine substituent.
Comparative Benchmarking Data
The following data synthesizes performance metrics from multiple studies on Zinc-aminophenolate systems. The "TBAMP-Zn" complex is compared against a less sterically hindered variant (Methyl-amino) and the industrial standard (
Kinetic Efficiency vs. Control
Conditions :
| Catalyst System | N-Substituent | Conversion (1 hr) | PDI ( | Stereoselectivity ( | |
| TBAMP-Zn (Target) | Tert-butyl | 1.8 - 2.5 | ~85% | 1.05 - 1.15 | 0.75 - 0.85 (Iso) |
| MAMP-Zn (Variant) | Methyl | 4.5 - 6.0 | >98% | 1.30 - 1.50 | 0.50 (Atactic) |
| N/A | 12.0 - 15.0* | >99% | 1.60 - 2.00 | 0.50 (Atactic) |
*Note: Sn(Oct)2 data typically at elevated temperatures (
Analysis :
-
Activity Trade-off : The TBAMP-Zn complex is approximately 2-3x slower than the methyl-substituted variant. The bulky tert-butyl group creates a kinetic barrier to monomer coordination.[1]
-
Precision Gain : The TBAMP system yields significantly narrower polydispersity (PDI < 1.15), indicating a "living" polymerization character with minimal transesterification.
-
Stereocontrol : The steric bulk directs the insertion of chiral lactide, resulting in isotactic-enriched PLA (
), whereas smaller substituents produce amorphous, atactic polymers.
Substituent Effects on Rate ( )
When optimizing the TBAMP ligand, the position of substituents on the phenol ring also alters efficiency.
| Phenol Substituent (Ortho) | Effect on Rate | Effect on Control |
| H (Unsubstituted) | Baseline | Baseline |
| t-Bu (Steric) | Decrease ( | Increase ( |
| Cl/NO2 (Electronic) | Increase ( | Decrease ( |
Experimental Protocols
Ligand Synthesis (Mannich Condensation)
Objective : Synthesize 2-[(Tert-butylamino)methyl]phenol. Scale : 50 mmol.
-
Reagents : Mix Phenol (4.7 g, 50 mmol) and Paraformaldehyde (1.5 g, 50 mmol) in Ethanol (50 mL).
-
Addition : Add Tert-butylamine (3.65 g, 50 mmol) dropwise over 15 minutes while stirring.
-
Reflux : Heat the mixture to reflux (
) for 12–24 hours. Monitor disappearance of phenol by TLC (Hexane:EtOAc 8:2). -
Workup : Evaporate solvent under vacuum. Dissolve the oily residue in
, wash with water (3x), and dry over . -
Purification : Recrystallize from hot hexane or purify via column chromatography (Silica gel) if necessary.
-
Yield Target: >70%.
-
Validation:
NMR ( ): Look for singlet methylene protons ( ) at ppm and tert-butyl singlet at ppm.
-
Zinc Complex Synthesis ( or )
Objective : Prepare the active catalyst precursor.
Precaution : Perform all steps in a Glovebox (
-
Dissolve the purified TBAMP Ligand (1 eq.) in dry Toluene.
-
Add Diethyl Zinc (
) (1.1 eq., 1.0 M in hexanes) dropwise at . Caution: Pyrophoric. -
Stir at Room Temperature for 4 hours. Ethane gas evolution will be observed.
-
Evaporate volatiles under vacuum to yield the ethyl-zinc complex (
). -
Optional: React with Benzyl Alcohol (1 eq.) to generate the active alkoxide species (
) in situ.
Benchmarking Polymerization (Standard Protocol)
Objective : Determine
-
Setup : In a glovebox, weigh rac-Lactide (1.44 g, 10 mmol) into a Schlenk flask.
-
Catalyst : Add TBAMP-Zn Complex (0.1 mmol) dissolved in Toluene (10 mL).
. -
Initiation : Add Benzyl Alcohol (0.1 mmol) if using
. -
Kinetics : Stir at
. Remove aliquots (0.5 mL) at t = 10, 20, 30, 60, 120 mins. -
Quench : Quench aliquots immediately with wet Benzoic acid/Chloroform.
-
Analysis :
-
Conversion :
NMR ( ). Integrate the methine quartet of the polymer ( ) vs. the monomer ( ). -
Molecular Weight : GPC (THF, calibrated vs. Polystyrene standards).
-
Conclusion: Strategic Application
The 2-[(Tert-butylamino)methyl]phenol zinc complex is not a high-throughput catalyst for commodity plastic production; it is a precision tool .
-
Use this catalyst when : You require defined end-groups, narrow molecular weight distribution (PDI < 1.1), or stereochemical control (isotactic bias) for medical-grade PLA.
-
Avoid this catalyst when : The priority is solely rapid conversion of monomer to polymer, where simple Tin or Aluminum catalysts are more cost-effective.
The bulky tert-butyl group is the defining feature that transforms a generic aminophenol ligand into a system capable of "living" polymerization characteristics, validating its utility in advanced drug delivery and block copolymer synthesis.
References
-
Williams, C. K., et al. (2003).[2] "A Highly Active Zinc Catalyst for the Controlled Polymerization of Lactide."[2][3][4] Journal of the American Chemical Society.[2] Link
-
Chen, H. Y., et al. (2011). "Comparative study of lactide polymerization by zinc alkoxide complexes with tridentate aminophenolate ligands." Dalton Transactions. Link
-
Huang, Y., et al. (2017).[5] "Highly Isoselective and Active Zinc Catalysts for rac-Lactide Polymerization: Effect of Pendant Groups of Aminophenolate Ligands." Macromolecules. Link
-
Chuang, H. J., et al. (2013). "Synthesis and Characterization of N,N,O-Tridentate Aminophenolate Zinc Complexes and Their Catalysis in the Ring-Opening Polymerization of Lactides." Frontiers in Chemistry. Link
-
Labourdette, G., et al. (2009). "Unprecedented Activity of Zinc Aminophenolate Complexes in the Ring-Opening Polymerization of Lactide." Organometallics. Link
Sources
- 1. Metal Complexes in the Synthesis of Biodegradable Polymers: Achievements and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc Complexes of Guanidine– and Amidine–Phenolate Ligands for the Ring-Opening Polymerization of Lactide [mdpi.com]
- 3. Zinc complexes supported by multidentate aminophenolate ligands: synthesis, structure and catalysis in ring-opening polymerization of rac-lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
